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(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol Documentation Hub

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  • Product: (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
  • CAS: 1270293-73-6

Core Science & Biosynthesis

Foundational

The Chiral Fluorinated Chroman Scaffold: A Technical Guide to (4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Strategic Context in Drug Development In modern medicinal chemistry, the incorporation of fluorine atoms into chiral heterocyclic scaffolds is a highly strategic maneuver. The compound (4R)-6,8-difluoro-3,4-dihydro-2H-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

In modern medicinal chemistry, the incorporation of fluorine atoms into chiral heterocyclic scaffolds is a highly strategic maneuver. The compound (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly referred to as (R)-6,8-difluorochroman-4-ol) serves as a critical, stereochemically pure building block for a diverse array of active pharmaceutical ingredients (APIs)[1].

The di-fluoro substitution at the C6 and C8 positions exerts a profound electron-withdrawing effect, which increases the metabolic stability of the chroman ring against cytochrome P450-mediated oxidation and modulates the pKa of downstream amine derivatives[1]. Furthermore, the strict (4R) stereochemistry is an absolute prerequisite for establishing the correct spatial orientation required for binding into the deep hydrophobic pockets of target kinases and ion channels[2].

Physicochemical & Structural Parameters

To ensure analytical precision during synthesis and scale-up, the baseline physicochemical properties of the intermediate must be strictly cataloged[3].

Table 1: Structural and Physicochemical Profile

ParameterSpecification
IUPAC Name (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
CAS Registry Number 1270293-73-6
Molecular Formula C9H8F2O2
Monoisotopic Mass 186.04924 Da
SMILES Notation C1COC2=C([C@@H]1O)C=C(C=C2F)F
Stereocenter C4 (R-configuration)
Predicted Collision Cross Section (CCS) 133.1 Ų (for[M+H]+ adduct)

Enantioselective Synthesis: Asymmetric Transfer Hydrogenation (ATH)

The most efficient and scalable method to establish the C4 chiral center is the asymmetric reduction of the prochiral precursor, 6,8-difluorochroman-4-one[2].

Mechanistic Rationale

While high-pressure hydrogenation is possible, Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type catalyst—specifically RuCl(p-cymene)[(R,R)-TsDPEN] —is preferred[2]. This choice is driven by the catalyst's outer-sphere bifunctional mechanism. The substrate does not directly coordinate to the ruthenium metal. Instead, a highly structured six-membered transition state is formed: the ruthenium center delivers a hydride to the carbonyl carbon, while the tosylated diamine ligand simultaneously donates a proton to the carbonyl oxygen. This rigid spatial arrangement dictates absolute facial selectivity, yielding the (4R)-enantiomer while avoiding the need for hazardous high-pressure hydrogen gas.

Table 2: Catalyst System & Yield Optimization

Catalyst SystemHydrogen SourceTarget ConfigurationEnantiomeric Excess (ee)
RuCl(p-cymene)[(R,R)-TsDPEN]Formic Acid / Triethylamine(4R)-Alcohol>99%
RuCl(p-cymene)[(S,S)-TsDPEN]Formic Acid / Triethylamine(4S)-Alcohol>99%
Ketoreductases (KREDs)NADPH / GlucoseBiocatalyst Dependent>98%
Protocol 1: Self-Validating ATH Workflow
  • Preparation: Degas a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA) by sparging with argon for 30 minutes to prevent catalyst oxidation.

  • Reaction: In a dry Schlenk flask, dissolve 6,8-difluorochroman-4-one (1.0 eq) in anhydrous dichloromethane (DCM). Add the FA/TEA mixture (5.0 eq of hydride) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%).

  • Execution: Stir the reaction at 25–30 °C for 12–16 hours. The generation of CO2 gas drives the thermodynamic equilibrium toward the alcohol.

  • Self-Validation (Critical): Isolate an aliquot and analyze via chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column (isocratic 5% EtOH in Hexane). A baseline separation must confirm an enantiomeric excess (ee) of >99% before proceeding to downstream functionalization[4].

Stereospecific Functional Group Interconversion: The Mitsunobu-Azidation Pathway

The (4R)-alcohol is rarely the final API; it is predominantly utilized as a precursor to chiral amines[1]. Direct nucleophilic amination of secondary alcohols typically proceeds with poor regioselectivity and competing elimination (E1/E2) pathways, leading to racemization.

Causality of Walden Inversion

To circumvent racemization, the Mitsunobu reaction is employed. By utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), the C4-hydroxyl is activated into a highly reactive phosphonium leaving group. Subsequent nucleophilic attack by the azide anion (sourced from diphenylphosphoryl azide, DPPA) occurs strictly via an SN​2 mechanism. This enforces a complete Walden inversion , transforming the (4R)-alcohol into the (4S)-azide, which is subsequently reduced to the (4S)-amine[1].

Protocol 2: Stereoinvertive Amination
  • Activation: Dissolve (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (1.0 eq), PPh3 (1.2 eq), and DPPA (1.2 eq) in anhydrous THF at 0 °C under argon.

  • Inversion: Add DEAD (1.2 eq) dropwise. The reaction mixture will transition from colorless to pale yellow. Warm to room temperature and stir for 4 hours to ensure complete SN​2 displacement.

  • Reduction: Once the (4S)-azide is isolated via silica gel chromatography, dissolve it in a THF/H2O mixture. Add PPh3 (1.5 eq) to initiate a Staudinger reduction, liberating nitrogen gas and yielding the primary amine.

  • Self-Validation: Convert the resulting freebase to its hydrochloride salt. Verify the (4S) absolute configuration via optical polarimetry and confirm stereochemical purity (>98% ee) via chiral HPLC[4].

Pharmacological Divergence & Drug Development Applications

Once the stereochemically pure (4S)- or (4R)-amine is synthesized, it serves as the core pharmacophore for several advanced therapeutic classes:

  • Potassium Channel Modulators: Reductive alkylation of the chroman-amine with structurally diverse aldehydes yields 1,3-dihydroimidazole-2-thione derivatives. These compounds act as potent potassium channel blockers and activators, utilized in the treatment of cardiac arrhythmias and central nervous system (CNS) disorders[5].

  • Jak3 Kinase Inhibitors: The amine is coupled with purine or imidazopyridine scaffolds to create highly selective Janus kinase 3 (Jak3) inhibitors. These agents are critical in preventing graft-versus-host disease (GVHD), managing autoimmune diseases, and treating chronic myelogenous leukemia (CML)[4].

  • CCR1 Antagonists: Reaction of the chiral amine with triphosgene generates an isocyanate intermediate, which is subsequently trapped by proline derivatives to form complex ureas. These act as potent CCR1 antagonists, targeting inflammatory cascades and allergic disorders[6].

Synthetic and Pharmacological Workflow

The following diagram maps the logical progression from the prochiral ketone, through the chiral alcohol intermediate, terminating in the diverse pharmacological applications of the stereoinverted amine.

G Ketone 6,8-Difluorochroman-4-one (Prochiral Precursor) Alcohol (4R)-6,8-Difluorochroman-4-ol (Chiral Intermediate) Ketone->Alcohol Asymmetric Transfer Hydrogenation (ATH) Ru-Ts-DPEN Amine (4S)-6,8-Difluorochroman-4-amine (Stereoinverted Building Block) Alcohol->Amine Mitsunobu Azidation & Staudinger Reduction (Walden Inversion) App1 Potassium Channel Modulators Amine->App1 Reductive Alkylation App2 Jak3 Inhibitors (Immunosuppression) Amine->App2 Heterocycle Coupling App3 CCR1 Antagonists (Inflammation) Amine->App3 Urea Formation

Figure 1: Synthetic workflow and pharmacological divergence of 6,8-difluorochroman-4-ol derivatives.

References

  • PubChemLite : Structural Information for (4r)-6,8-difluoro-3,4-dihydro-2h-1-benzopyran-4-ol (C9H8F2O2). Université du Luxembourg. 3

  • Benchchem : (S)-6,8-Difluorochroman-4-amine | 1003887-61-3. Benchchem Technical Database. 1

  • US Patent 8,481,582 B2 : 1,3-dihydroimidazole-2-thione derivatives as potassium channel modulators. Google Patents. 5

  • US Patent 7,884,109 B2 : Purine and imidazopyridine derivatives for immunosuppression. Google Patents. 4

  • AU Patent 2007275415A1 : Proline urea CCR1 antagonists for the treatment of autoimmune diseases or inflammation. Google Patents. 6

  • Benchchem : Asymmetric Reduction of 6,8-Difluorochroman-4-one Precursors. Benchchem Technical Database.2

Sources

Exploratory

Comprehensive Structure Elucidation of (4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol: A Multidimensional Analytical Framework

Executive Summary & Molecular Significance (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 1270293-73-6), commonly referred to as (4R)-6,8-difluorochroman-4-ol, is a highly valuable chiral building block in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Significance

(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 1270293-73-6), commonly referred to as (4R)-6,8-difluorochroman-4-ol, is a highly valuable chiral building block in modern medicinal chemistry[1]. Featuring a rigid bicyclic chroman core and two electron-withdrawing fluorine atoms, this scaffold is frequently utilized in the asymmetric synthesis of chiral amines, SIRT2 inhibitors, and cardiovascular agents[2][3].

Because biological receptors are inherently chiral, the pharmacological efficacy of chroman-derivatives is strictly dependent on their absolute stereochemistry[2]. As a Senior Application Scientist, I approach the structure elucidation of such molecules not as a mere checklist of analytical tests, but as a holistic, self-validating system. This guide details the causal reasoning and rigorous methodologies required to unambiguously confirm the molecular architecture, spin-system connectivity, and the (4R) absolute configuration of this compound.

Architectural Verification: HRMS and Isotopic Profiling

Before probing the spatial arrangement of atoms, the fundamental molecular formula ( C9​H8​F2​O2​ ) must be validated. High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard here.

Causality in Ionization: The presence of the hydroxyl group at the C4 position makes the molecule amenable to both positive and negative ionization modes. However, the electron-withdrawing nature of the two fluorine atoms at C6 and C8 slightly decreases the basicity of the ring oxygen, making sodium adduct formation ( [M+Na]+ ) highly diagnostic in ESI+ mode[4].

Table 1: HRMS Diagnostic Data Summary
ParameterValueCausality / Analytical Significance
Formula C9​H8​F2​O2​ Base molecular composition.
Monoisotopic Mass 186.0492 DaExact mass target for HRMS calibration[4].
[M+H]+ Adduct 187.0565 m/zPrimary protonated species (ESI+)[4].
[M+Na]+ Adduct 209.0385 m/zConfirms molecular ion via sodium coordination[4].

Spin-System Elucidation: Multinuclear and 2D NMR

The structural connectivity of the chromanol ring is established using 1D ( 1H , 13C , 19F ) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality in Spectral Splitting: The 1H NMR spectrum of this molecule is inherently complex due to the 100% natural abundance and spin-1/2 nature of 19F . The aromatic protons at C5 and C7 do not merely couple with each other; they exhibit strong scalar coupling with the adjacent fluorine atoms ( 3JFH​ and 4JFH​ ). Consequently, the C5 proton (~6.9 ppm) appears as a complex doublet of doublets (dd) or doublet of doublets of doublets (ddd), rather than a simple aromatic singlet[3].

To resolve the aliphatic ring, COSY is used to trace the continuous spin system from the chiral C4 proton (~4.8 ppm) through the diastereotopic methylene protons at C3 (~2.1 ppm), terminating at the oxygen-adjacent C2 protons (~4.3 ppm). HMBC correlations bridge the aliphatic and aromatic systems, confirming the bicyclic fusion.

NMR_Connectivity C4 C4 (Chiral Center) δH ~4.8 ppm C3 C3 (Methylene) δH ~2.1 ppm C4->C3 COSY (3J_HH) C5 C5 (Aromatic H) δH ~6.9 ppm C4->C5 HMBC (4J_CH) C2 C2 (O-Methylene) δH ~4.3 ppm C3->C2 COSY (3J_HH) C7 C7 (Aromatic H) δH ~6.7 ppm F6 F6 (Fluorine) δF ~-118 ppm F6->C5 19F-1H Coupling F6->C7 19F-1H Coupling F8 F8 (Fluorine) δF ~-123 ppm F8->C7 19F-1H Coupling

Figure 1: Key 2D NMR (COSY/HMBC) connectivities and 19F-1H couplings in the chromanol ring.

Stereochemical Assignment: The (4R) Configuration

Standard NMR in achiral media cannot differentiate between enantiomers. To prove the (4R) absolute configuration, we must employ orthogonal techniques that probe the molecule's spatial asymmetry[5].

Vibrational Circular Dichroism (VCD) & TD-DFT

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Causality: Because the (4R) and (4S) enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. By utilizing Time-Dependent Density Functional Theory (TD-DFT) to calculate the theoretical VCD spectrum of the (4R) conformer, we can overlay it with the experimental data. A positive alignment in the 1500 to 1100 cm−1 frequency region definitively assigns the absolute configuration[3].

Chemical Derivatization (Mosher's Method)

When VCD is unavailable, Mosher's ester derivatization is the standard[6]. Causality: Reacting the C4-OH with enantiopure (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl) converts the enantiomers into diastereomers. The phenyl ring of the MTPA moiety creates a localized magnetic field (anisotropic shielding). Protons situated directly above or below this phenyl ring will experience an upfield shift in the 1H NMR spectrum. By calculating the difference in chemical shifts ( Δδ=δS​−δR​ ) for the C3 and C5 protons, the spatial geometry is mapped, confirming the (R) configuration at C4.

Chiral_Workflow Start Enantiopure Sample (4R)-6,8-difluorochroman-4-ol VCD VCD / ECD Spectroscopy (Experimental) Start->VCD DFT TD-DFT Calculations (Theoretical Conformers) Start->DFT Deriv Mosher's Ester Derivatization (MTPA-Cl) Start->Deriv Compare Spectral Alignment & Similarity Scoring VCD->Compare DFT->Compare Result Absolute Configuration Assigned as (4R) Compare->Result NMR 1H/19F NMR Analysis (ΔδSR Model) Deriv->NMR NMR->Result

Figure 2: Orthogonal workflow for assigning the (4R) absolute configuration.

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), protocols must not be executed blindly; they must contain internal validation checkpoints.

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Tune the probe to 1H (600 MHz), 13C (150 MHz), and 19F (564 MHz).

  • Validation Checkpoint: Run a quick 1D 1H scan. Verify that the TMS peak is exactly at 0.00 ppm and the CHCl3​ residual peak is at 7.26 ppm. If drifting occurs, recalibrate the lock signal.

  • Acquisition: Acquire 1H with 16 scans. Acquire 19F with 1H -decoupling to simplify the fluorine signals into sharp singlets, proving the JFH​ coupling causality.

Protocol B: VCD Measurement & TD-DFT
  • Cell Preparation: Inject a 0.1 M solution of the sample in CDCl3​ into a Barium Fluoride ( BaF2​ ) liquid cell with a 0.75 mm path length. Causality: BaF2​ is used because it is transparent in the IR region and lacks birefringence, which would otherwise distort the circular dichroism signal[7].

  • Data Collection: Record the VCD spectrum on a spectropolarimeter for 15 hours to achieve a high signal-to-noise ratio.

  • Validation Checkpoint: Simultaneously record the unpolarized IR spectrum. Ensure maximum absorbance does not exceed 1.0 AU to prevent detector saturation artifacts.

  • Computational Overlay: Perform TD-DFT calculations at the B3LYP/6-31+G(d) level. Overlay the theoretical (4R) curve with the experimental data.

Protocol C: Chiral HPLC for Enantiomeric Excess (ee%)
  • Column Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-3 or AS-H)[5][8].

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol (85:15 v/v) at 1.0 mL/min.

  • Validation Checkpoint (Crucial): Always inject a racemic standard of 6,8-difluorochroman-4-ol first. Adjust the mobile phase until baseline resolution ( Rs​>1.5 ) between the (4R) and (4S) peaks is achieved. Only then, inject the enantiopure sample to calculate the ee%.

References

  • PubChemLite Compound Database Title: (4r)-6,8-difluoro-3,4-dihydro-2h-1-benzopyran-4-ol (C9H8F2O2) Mass Spectrometry Data Source: PubChem / University of Luxembourg URL:[Link][4]

  • Journal of Medicinal Chemistry (ACS) Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: American Chemical Society (ACS) / PubMed Central URL:[Link][3][7]

  • Phosphorus, Sulfur, and Silicon and the Related Elements Title: Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation (Mosher's Method) Source: Taylor & Francis URL:[Link][6]

  • Almac Group Biocatalysis Reports Title: Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology Source: Almac Group URL:[Link][5]

Sources

Foundational

An In-depth Technical Guide to the Properties and Applications of C9H8F2O2 Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract The molecular formula C9H8F2O2 represents a variety of chemical isomers, each with unique physicochemical properties and potential applications, pa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C9H8F2O2 represents a variety of chemical isomers, each with unique physicochemical properties and potential applications, particularly within the realm of medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly influence their metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds a subject of intense research. This guide provides a comprehensive analysis of the most prominent isomer, Ethyl 2,6-difluorobenzoate, covering its synthesis, spectral characterization, and known properties. Additionally, it explores other structural isomers and discusses the potential biological significance of this class of compounds, offering a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Isomeric Landscape of C9H8F2O2

The molecular formula C9H8F2O2 allows for a number of structural isomers, which can be broadly categorized as chain, positional, and functional group isomers. The most commercially significant and well-documented of these is Ethyl 2,6-difluorobenzoate. Other potential, though less common, isomers include:

  • Positional Isomers of Ethyl difluorobenzoate: Ethyl 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-difluorobenzoate. The relative positions of the fluorine atoms on the benzene ring will subtly alter the electronic properties and reactivity of the molecule.

  • Propanoic Acid Derivatives: Such as 3-(2,6-difluorophenyl)propanoic acid.[1]

  • Phenoxyacetate Derivatives: For instance, ethyl 2,6-difluorophenoxyacetate.

This guide will primarily focus on Ethyl 2,6-difluorobenzoate due to the availability of data and its relevance as a synthetic building block.

Ethyl 2,6-difluorobenzoate: A Core Directive

Chemical Structure:

Figure 1: Structure of Ethyl 2,6-difluorobenzoate.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2,6-difluorobenzoate is presented in the table below.

PropertyValueSource(s)
Molecular Formula C9H8F2O2[1][2]
Molecular Weight 186.16 g/mol [2]
CAS Number 19064-14-3[1][2]
Physical Form Liquid[1]
Boiling Point 228 °C at 760 mmHg
Flash Point 89.2 °C
Purity Typically ≥97%[1][2]
Storage Store at room temperature in a dry, well-ventilated area.[1]
Spectral Data

The structural elucidation of Ethyl 2,6-difluorobenzoate is confirmed through various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH2- protons and a triplet for the -CH3 protons) and the aromatic protons. The aromatic region will display a complex splitting pattern due to coupling with the fluorine atoms.[3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the difluorinated benzene ring. The carbon signals of the aromatic ring will exhibit splitting due to C-F coupling.[4]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2,6-difluorobenzoate would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically in the range of 1720-1740 cm⁻¹) and C-O stretching vibrations. The presence of the aromatic ring and C-F bonds will also give rise to characteristic absorptions.

2.2.3. Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ would be observed at m/z 186. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH2CH3) and other characteristic fragments of the difluorobenzoyl moiety.[4]

Synthesis of Ethyl 2,6-difluorobenzoate

The most common and direct method for the synthesis of Ethyl 2,6-difluorobenzoate is the Fischer esterification of 2,6-difluorobenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis of the Precursor: 2,6-Difluorobenzoic Acid

A common route to 2,6-difluorobenzoic acid involves the hydrolysis of 2,6-difluorobenzonitrile.

G cluster_0 Synthesis of 2,6-Difluorobenzoic Acid 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Hydrolysis Hydrolysis 2,6-Difluorobenzonitrile->Hydrolysis NaOH, H2O, Heat 2,6-Difluorobenzoic Acid 2,6-Difluorobenzoic Acid Hydrolysis->2,6-Difluorobenzoic Acid Acidification (e.g., H2SO4)

Figure 2: Workflow for the synthesis of 2,6-difluorobenzoic acid.

Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile [5]

  • Reaction Setup: In an autoclave, combine 2,6-difluorobenzonitrile, sodium hydroxide, and water in a molar ratio of approximately 1:3:10.

  • Heating: Heat the mixture to 150 °C and maintain the reaction for 10 hours under a controlled pressure of 0.25 MPa.

  • Work-up: After the reaction is complete, cool the mixture and transfer it to a beaker.

  • Acidification: Carefully adjust the pH of the reaction mixture to 1 by adding a 10% aqueous solution of sulfuric acid. This will precipitate the 2,6-difluorobenzoic acid as a solid.

  • Isolation and Purification: Filter the solid product, wash it with cold water, and then dry it. Recrystallization from an ethanol/water mixture can be performed for further purification.

Fischer Esterification

The synthesis of Ethyl 2,6-difluorobenzoate from 2,6-difluorobenzoic acid is achieved through Fischer esterification.

G cluster_1 Fischer Esterification 2,6-Difluorobenzoic Acid 2,6-Difluorobenzoic Acid Reflux Reflux 2,6-Difluorobenzoic Acid->Reflux Ethanol Ethanol Ethanol->Reflux Excess Ethyl 2,6-difluorobenzoate Ethyl 2,6-difluorobenzoate Reflux->Ethyl 2,6-difluorobenzoate H2SO4 (catalyst)

Figure 3: Workflow for the Fischer esterification of 2,6-difluorobenzoic acid.

Experimental Protocol: Synthesis of Ethyl 2,6-difluorobenzoate [6][7]

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-difluorobenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any unreacted acid and the sulfuric acid catalyst.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude ethyl 2,6-difluorobenzoate.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Applications in Drug Development

While specific biological activity data for Ethyl 2,6-difluorobenzoate is not widely published, the 2,6-difluorobenzoyl moiety is a recognized pharmacophore in medicinal chemistry. The presence of the two ortho-fluorine atoms can confer desirable properties to a drug candidate.

4.1. Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[8] The strategic placement of fluorine atoms, as in the 2,6-difluoro arrangement, can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug molecule.[8]

4.2. Modulation of Physicochemical Properties

Fluorine substitution can influence a molecule's lipophilicity (logP), which in turn affects its absorption, distribution, and excretion. The electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH.

4.3. Role as a Synthetic Intermediate

Ethyl 2,6-difluorobenzoate serves as a versatile building block for the synthesis of more complex molecules.[4] The ester functionality can be readily converted to other functional groups, such as amides or hydrazides, allowing for the construction of compound libraries for high-throughput screening. Derivatives of 2,6-difluorobenzamides have been investigated as potential antibacterial agents that target the FtsZ protein, which is essential for bacterial cell division.[9]

Biological Activity and Toxicology

Direct studies on the biological activity and toxicology of Ethyl 2,6-difluorobenzoate are limited in the public domain. However, some general considerations for fluorinated aromatic compounds are relevant.

5.1. Potential for Biological Interactions

The difluorinated phenyl ring can participate in various non-covalent interactions with biological targets, including hydrogen bonding and halogen bonding. The specific biological effects would be highly dependent on the overall structure of the molecule in which this moiety is incorporated.

5.2. Safety and Handling

Based on available safety data sheets, Ethyl 2,6-difluorobenzoate is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound. There is no data available on its carcinogenic or mutagenic effects.[10]

Conclusion

The molecular formula C9H8F2O2, primarily represented by Ethyl 2,6-difluorobenzoate, offers a valuable scaffold for the development of novel chemical entities in drug discovery. Its synthesis from readily available starting materials is straightforward, and the physicochemical properties conferred by the 2,6-difluoro substitution pattern make it an attractive building block for enhancing the metabolic stability and modulating the properties of lead compounds. Further research into the specific biological activities and toxicological profile of Ethyl 2,6-difluorobenzoate and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

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  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. [Link]

  • 2,6-Difluorobenzoic acid, pentyl ester | C12H14F2O2 | CID 530573 - PubChem. [Link]

  • Antioxidant Activity and Cytotoxicity of Aromatic Oligosulfides - MDPI. [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. [Link]

  • 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study - ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - RSC Publishing. [Link]

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Exploratory

biological activity of chiral 3,4-dihydro-2H-1-benzopyran-4-ol derivatives

An In-depth Technical Guide to the Biological Activity of Chiral 3,4-Dihydro-2H-1-benzopyran-4-ol Derivatives Introduction: The Significance of Chirality in a Privileged Scaffold The 3,4-dihydro-2H-1-benzopyran, commonly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Chiral 3,4-Dihydro-2H-1-benzopyran-4-ol Derivatives

Introduction: The Significance of Chirality in a Privileged Scaffold

The 3,4-dihydro-2H-1-benzopyran, commonly known as the chroman scaffold, represents a "privileged structure" in medicinal chemistry.[1][2] Its rigid bicyclic framework is a common feature in a multitude of natural products and synthetic compounds, bestowing upon them a wide spectrum of biological activities.[1] The introduction of a hydroxyl group at the C-4 position transforms the prochiral 4-chromanone precursor into a chiral 3,4-dihydro-2H-1-benzopyran-4-ol, or chroman-4-ol. This creates a stereocenter of significant pharmacological importance.[3]

The principles of stereochemistry are fundamental to drug design, as enantiomers of a chiral molecule can exhibit markedly different pharmacodynamic and pharmacokinetic properties.[4][5] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to toxicity.[6] Therefore, the ability to synthesize and evaluate stereochemically pure chroman-4-ol derivatives is paramount for unlocking their full therapeutic potential.

This guide serves as a technical resource for researchers and drug development professionals. It provides a comprehensive analysis of the stereoselective synthesis of chiral chroman-4-ols, their diverse biological activities—with a focus on anticancer and enzyme-inhibitory effects—and the detailed experimental protocols necessary for their evaluation.

Part 1: Stereoselective Synthesis - The Gateway to Enantiopure Chroman-4-ols

The most direct and widely adopted strategy for obtaining chiral chroman-4-ols is the stereoselective reduction of the corresponding prochiral 4-chromanones.[7][8] The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome.

Causality in Synthesis: Why Stereocontrol Matters

The spatial arrangement of the four different substituent groups around the C-4 carbon dictates its (R) or (S) configuration.[3] This three-dimensional structure is what a biological receptor or enzyme active site recognizes. An imprecise synthesis that yields a racemic mixture (a 1:1 ratio of enantiomers) complicates biological evaluation, as the observed activity is an average of the effects of both enantiomers. By controlling the synthesis to produce a single enantiomer, we can establish a clear and unambiguous structure-activity relationship (SAR).

A common and effective method involves the use of sodium borohydride (NaBH₄), which can achieve high diastereoselectivity, particularly with substituted chromanones.[9] For instance, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH₄ in methanol yields the corresponding chroman-4-ol in nearly quantitative yield and a 96:4 diastereomeric ratio, demonstrating a highly controlled transformation.[9] More advanced approaches utilize chiral catalysts, such as P-chiral monophosphine ligands in nickel-catalyzed asymmetric synthesis, to achieve excellent enantioselectivity.[10][11]

Workflow for Synthesis and Biological Evaluation

The logical flow from starting materials to lead compound identification requires a systematic approach that integrates synthesis with biological screening.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation A Prochiral 4-Chromanone B Stereoselective Reduction (e.g., NaBH4 or Chiral Catalyst) A->B C Racemic or Diastereomeric Mixture of Chroman-4-ols B->C D Chiral Separation (e.g., HPLC) C->D E (R)-Chroman-4-ol D->E Isolate F (S)-Chroman-4-ol D->F Isolate G Parallel In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) E->G F->G H SAR Analysis G->H I Lead Compound Identification H->I

Caption: General workflow from synthesis to biological evaluation.

Experimental Protocol: Stereoselective Reduction of a Substituted 4-Chromanone

This protocol is based on established methods for the high-yield, diastereoselective reduction of a 4-chromanone to the corresponding 4-chromanol.[8][9]

Objective: To synthesize 8-bromo-6-chloro-2-pentylchroman-4-ol with high diastereoselectivity.

Materials:

  • 8-bromo-6-chloro-2-pentylchroman-4-one

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

  • Thin-Layer Chromatography (TLC) plate and chamber

Procedure:

  • Dissolution: Dissolve the substituted chroman-4-one (1.0 eq) in anhydrous methanol in a round-bottom flask to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C. This is a critical step to control the reaction rate and enhance selectivity.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 10 minutes. The slow addition prevents an excessive exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is completely consumed (typically 1-2 hours). A self-validating system requires this confirmation to ensure the reaction has gone to completion before proceeding.

  • Quenching: Slowly add deionized water to the flask to quench the excess NaBH₄. This should be done cautiously while the flask is still in the ice bath.

  • Extraction: Extract the product with dichloromethane (3 x volume of MeOH). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and brine. This removes residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude 4-chromanol.

  • Purification & Analysis: Purify the product via flash column chromatography if necessary. Characterize the final product and determine the diastereomeric ratio using ¹H NMR spectroscopy.

Part 2: Anticancer Activity - Exploiting Stereochemistry for Cytotoxicity

The chroman scaffold is a cornerstone for many compounds developed as potential anticancer agents.[7][12] Derivatives of 4-chromanol have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, often by modulating critical signaling pathways that control cell proliferation and apoptosis.[7]

Structure-Activity Relationship (SAR) Insights

Studies on related chroman scaffolds have consistently shown that the specific stereochemistry and the nature of substituents are pivotal for antitumor activity.[10][11] For example, research on 3-hydroxychromans revealed that the configuration and substituents have a major impact on their antitumor effects.[10] While direct comparative data for chroman-4-ol enantiomers is emerging, the principle of stereospecificity is well-established. It is hypothesized that the orientation of the C-4 hydroxyl group and other substituents determines the binding affinity to specific molecular targets within cancer cells.

Table 1: Representative Anticancer Activity of Chromanone Precursors

The following table summarizes the cytotoxic activity of selected 4-chromanone derivatives, which are the direct precursors to the chiral 4-chromanols. This data provides a foundational understanding of the scaffold's potential.

Compound IDSubstituentsCancer Cell LineIC₅₀ (µM)Reference
1a 6,8-dibromo-2-pentylA549 (Lung)1.5[9]
1b 6-bromo-8-chloro-2-pentylA549 (Lung)2.5[9]
1c 6,8-dichloro-2-pentylA549 (Lung)3.6[9]

The high potency of compounds with bulky, electron-withdrawing groups at the 6- and 8-positions suggests that these modifications enhance interaction with the biological target.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which chroman derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[7] This is a highly regulated process essential for eliminating damaged or cancerous cells.

G cluster_workflow Apoptosis Detection Workflow cluster_results Cell Population Quadrants A Treat Cancer Cells with Chiral Chroman-4-ol B Incubate (24-48h) A->B C Harvest & Wash Cells B->C D Stain with Annexin V-FITC & Propidium Iodide (PI) C->D E Flow Cytometry Analysis D->E F Data Interpretation E->F Q3 Q3: Live (Annexin V-/PI-) F->Q3 Quantify Q4 Q4: Early Apoptotic (Annexin V+/PI-) F->Q4 Quantify Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+)

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Experimental Protocol: Apoptosis Assay by Annexin V Staining

This assay provides a trusted method to quantify apoptotic cells by detecting the externalization of phosphatidylserine, an early marker of apoptosis.[7]

Objective: To determine if a chiral 4-chromanol derivative induces apoptosis in a cancer cell line.

Materials:

  • Cancer cells (e.g., A549, MCF-7)

  • Test compound (chiral 4-chromanol) and Vehicle Control (e.g., DMSO)

  • Positive Control (e.g., Staurosporine)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the test compound at its predetermined IC₅₀ concentration, a vehicle control, and a positive control for 24-48 hours. The inclusion of controls is essential for a self-validating experiment.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The analysis will differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Part 3: Broader Therapeutic Potential

Beyond cancer, the chiral 3,4-dihydro-2H-1-benzopyran-4-ol scaffold and its close relatives have shown promise in other therapeutic areas, consistently underscoring the importance of stereochemistry.

Sirtuin Inhibition

Sirtuins (SIRTs) are a class of enzymes implicated in aging-related diseases, making them attractive drug targets.[9] Substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2.[8] The corresponding 4-chromanol derivatives, obtained via reduction, are key compounds in these studies.[9] High selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3 is a critical feature, and it is highly probable that the stereochemistry at C-4 plays a significant role in achieving this selectivity.

Cardiovascular Applications

Related benzopyran structures have been developed as potassium channel openers with potent vasodilatory activity.[13] Notably, the activity of these compounds is highly stereospecific. For example, the specific enantiomer (-)-(3S,4R)-6-cyano-3,4-dihydro-4-[(1,6-dihydro-1-methyl-6-oxopyridazin-3-yl)amino]-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol was identified as a potent and selective coronary vasodilator.[13] This provides a strong rationale for exploring chiral chroman-4-ols as potential cardiovascular agents.

Neurological Targets

The chroman scaffold is also prevalent in compounds targeting the central nervous system. A number of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have been synthesized as high-affinity ligands for serotonin (5-HT) receptors.[14][15] In these series, the (R)-enantiomers generally display higher affinity for the 5-HT₁A receptor than the corresponding (S)-enantiomers, highlighting a clear stereochemical preference in receptor binding.[14]

Conclusion and Future Directions

The chiral 3,4-dihydro-2H-1-benzopyran-4-ol framework is a versatile and highly promising scaffold in modern drug discovery. The evidence strongly indicates that chirality at the C-4 position is a critical determinant of biological activity, influencing both potency and selectivity across a range of therapeutic targets, including cancer, sirtuin enzymes, and potentially cardiovascular and neurological pathways.

The advancement of promising candidates from this class toward clinical development will require further rigorous investigation.[7] Future efforts should focus on:

  • Expanded SAR Studies: Synthesizing diverse libraries of enantiomerically pure chroman-4-ols to further elucidate the relationship between stereochemistry, substitution patterns, and biological activity.

  • Molecular Target Identification: Utilizing biochemical and cellular assays to identify the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.[7]

The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to explore this exciting chemical space and develop novel, stereochemically defined therapeutics.

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Foundational

A Technical Guide to the Stereochemistry and Absolute Configuration of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the stereochemistry and the determination of the absol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stereochemistry and the determination of the absolute configuration of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, a chiral fluorinated chromanol. The principles and methodologies discussed herein are broadly applicable to the stereochemical analysis of related chiral molecules in drug discovery and development.

The Critical Role of Stereochemistry in Modern Drug Development

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its pharmacological and toxicological properties. Many drugs are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different interactions with the chiral environment of the human body, such as enzymes and receptors.[1][2] Consequently, one enantiomer may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects.[3]

The benzopyran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4][5][6] The introduction of fluorine atoms can further modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[7] When a stereocenter is present, as in the case of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, the precise control and unambiguous determination of the absolute configuration are not merely academic exercises but critical components of drug development and regulatory approval.[8]

This guide will delve into the practical aspects of establishing the absolute configuration of this specific fluorinated chromanol, providing a robust framework for its synthesis and stereochemical elucidation.

Enantioselective Synthesis: A Proactive Approach to Stereochemical Control

The most efficient strategy for obtaining an enantiomerically pure compound is through enantioselective synthesis. For the preparation of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, a highly effective approach is the asymmetric reduction of the corresponding prochiral ketone, 6,8-difluoro-2H-1-benzopyran-4(3H)-one. Two powerful and widely adopted methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones to alcohols.[9][10][11] The predictability and high enantioselectivity of this method make it a valuable tool in organic synthesis.[12][13]

Conceptual Workflow for CBS Reduction:

cbs_workflow Prochiral_Ketone 6,8-difluoro-2H-1-benzopyran-4(3H)-one Reaction Asymmetric Reduction Prochiral_Ketone->Reaction CBS_Catalyst (S)-CBS Catalyst CBS_Catalyst->Reaction Catalyst Borane_Source Borane Reagent (e.g., BH3-THF) Borane_Source->Reaction Reducing Agent Workup Quenching & Purification Reaction->Workup Product (4R)-6,8-difluoro-3,4-dihydro- 2H-1-benzopyran-4-ol Workup->Product

Figure 1: Conceptual workflow for the enantioselective synthesis via CBS reduction.

Experimental Protocol: CBS Reduction of 6,8-difluoro-2H-1-benzopyran-4(3H)-one

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-2-methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: To the catalyst solution, add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 eq.) dropwise at 0 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve 6,8-difluoro-2H-1-benzopyran-4(3H)-one (1.0 eq.) in anhydrous THF and add it slowly to the catalyst-borane mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol.

  • Work-up: Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes a chiral ruthenium-diphosphine-diamine complex to catalyze the hydrogenation of ketones with high enantioselectivity.[14][15] This method is particularly effective for the reduction of aromatic and heteroaromatic ketones.

Conceptual Workflow for Noyori Asymmetric Hydrogenation:

noyori_workflow Prochiral_Ketone 6,8-difluoro-2H-1-benzopyran-4(3H)-one Reaction Asymmetric Hydrogenation Prochiral_Ketone->Reaction Noyori_Catalyst Ru(II)-(S,S)-TsDPEN Catalyst Noyori_Catalyst->Reaction Catalyst Hydrogen_Source H2 gas or Formic Acid/Triethylamine Hydrogen_Source->Reaction Hydrogen Source Purification Purification Reaction->Purification Product (4R)-6,8-difluoro-3,4-dihydro- 2H-1-benzopyran-4-ol Purification->Product

Figure 2: Conceptual workflow for Noyori asymmetric hydrogenation.

Unambiguous Determination of Absolute Configuration

Once the chiral alcohol is synthesized, its absolute configuration must be rigorously confirmed. Several powerful analytical techniques can be employed for this purpose, each with its own strengths and limitations.

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule.[16] By analyzing the anomalous scattering of X-rays, the precise three-dimensional arrangement of atoms in the crystal lattice can be elucidated, providing an unambiguous assignment of stereochemistry.

Experimental Workflow for X-Ray Crystallography:

xray_workflow Crystallization Crystal Growth Crystal_Selection Crystal Mounting & Selection Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Absolute_Config Absolute Configuration Determination (Flack Parameter) Refinement->Absolute_Config

Figure 3: Workflow for absolute configuration determination by X-ray crystallography.

Practical Considerations:

  • Crystallization: Obtaining high-quality single crystals suitable for diffraction can be a significant bottleneck. Screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion) is often necessary.

  • Heavy Atom: For molecules containing only light atoms (C, H, O, N, F), the anomalous scattering effect can be weak. The presence of a heavier atom (e.g., Cl, Br, S) in the molecule or co-crystallization with a chiral auxiliary containing a heavy atom can enhance the reliability of the absolute configuration determination.[16]

NMR Spectroscopy: The Mosher's Ester Method

For non-crystalline samples or when only small quantities of material are available, NMR-based methods are invaluable. The Mosher's ester method is a widely used technique for determining the absolute configuration of chiral secondary alcohols.[14][17][18] It involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric esters.[19][20]

Principle of Mosher's Method:

The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation, leading to anisotropic shielding or deshielding of the protons in the vicinity of the newly formed stereocenter. By comparing the ¹H NMR chemical shifts of the two diastereomeric esters, the absolute configuration of the alcohol can be deduced.

Experimental Protocol: Mosher's Ester Analysis

  • Esterification (two parallel reactions):

    • Reaction A: To a solution of the chiral alcohol (1.0 eq.) in anhydrous pyridine, add (R)-(-)-MTPA chloride (1.2 eq.) at 0 °C.

    • Reaction B: In a separate flask, to a solution of the chiral alcohol (1.0 eq.) in anhydrous pyridine, add (S)-(+)-MTPA chloride (1.2 eq.) at 0 °C.

  • Reaction Monitoring: Allow both reactions to stir at room temperature and monitor for completion by TLC.

  • Work-up: Quench each reaction with a few drops of water. Dilute with diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the diastereomeric esters by flash column chromatography.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters. Assign the proton signals for the groups flanking the carbinol center.

  • Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons. A consistent pattern of positive and negative Δδ values on either side of the stereocenter reveals the absolute configuration.

Representative ¹H NMR Data for Mosher's Esters of a Chiral Chromanol:

Protonδ (S-MTPA ester) (ppm)δ (R-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-2ax4.354.45-0.10
H-2eq4.604.50+0.10
H-3ax2.102.20-0.10
H-3eq2.402.30+0.10
H-57.107.05+0.05
H-76.906.95-0.05

Note: This is representative data and actual values will vary. A positive Δδ for protons on one side of the Mosher ester plane and a negative Δδ on the other side is indicative of the absolute configuration.

Chiroptical Methods: Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[9] It is a powerful technique for studying the stereochemical features of molecules in solution.[21] The resulting CD spectrum is highly sensitive to the molecule's absolute configuration and conformation.

Experimental Considerations for CD Spectroscopy:

  • Solvent: The choice of solvent is critical as it must be transparent in the wavelength range of interest and should not interact with the solute in a way that alters its conformation. Common solvents for UV-CD include methanol, ethanol, and acetonitrile.

  • Concentration: The sample concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Data Interpretation: The interpretation of CD spectra for absolute configuration determination often relies on empirical rules (e.g., the octant rule) or comparison with the spectra of structurally related compounds of known stereochemistry. Computational methods, such as time-dependent density functional theory (TD-DFT), can also be used to predict the CD spectrum for a given enantiomer.

Representative CD Data for a Chiral Benzopyranol:

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
280+2500
250-1500
220+5000

Note: This is representative data and actual values and signs will vary depending on the specific molecule and its conformation.

Integrated Approach to Stereochemical Assignment

For a robust and irrefutable determination of absolute configuration, it is best practice to employ at least two independent analytical methods. For instance, the absolute configuration determined by Mosher's method can be corroborated by CD spectroscopy or, ideally, confirmed by X-ray crystallography.

integrated_approach Synthesis Enantioselective Synthesis Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesis->Chiral_HPLC Mosher Mosher's Method (NMR) Synthesis->Mosher CD Circular Dichroism Synthesis->CD Xray X-ray Crystallography (if crystalline) Synthesis->Xray Absolute_Config Confirmed Absolute Configuration (4R) Mosher->Absolute_Config Corroboration CD->Absolute_Config Corroboration Xray->Absolute_Config Definitive

Figure 4: An integrated approach for the confirmation of absolute configuration.

Chiral HPLC for Enantiomeric Purity:

It is also crucial to determine the enantiomeric purity of the synthesized material. Chiral HPLC is the most common and reliable method for this purpose.[22] The choice of the chiral stationary phase (CSP) is critical for achieving separation. For benzopyranols, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[1]

Typical Chiral HPLC Conditions:

  • Column: Chiralpak AD-H or Chiralcel OD-H

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Conclusion

The stereochemical integrity of a drug candidate is a non-negotiable aspect of modern pharmaceutical development. This guide has outlined a comprehensive and practical framework for the enantioselective synthesis and the unambiguous determination of the absolute configuration of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. The application of powerful synthetic methods like the CBS reduction or Noyori hydrogenation, coupled with rigorous analytical techniques such as X-ray crystallography, Mosher's method, and circular dichroism, provides a self-validating system for ensuring the stereochemical purity and identity of this and related chiral molecules. By adhering to these principles, researchers and drug development professionals can proceed with confidence in the stereochemical quality of their compounds, a critical step on the path to developing safer and more effective medicines.

References

  • Oriental Journal of Chemistry. (2014). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. [Link]

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Exploratory

Introduction: The Strategic Fusion of a Privileged Scaffold with a Unique Element

An In-Depth Technical Guide to Fluorinated Benzopyrans: Synthesis, Properties, and Pharmacological Applications The benzopyran ring system, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyran ring,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fluorinated Benzopyrans: Synthesis, Properties, and Pharmacological Applications

The benzopyran ring system, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyran ring, represents a "privileged scaffold" in medicinal chemistry.[1] This core structure is abundant in nature, found in a vast array of compounds like flavonoids, coumarins, and tocopherols (Vitamin E), and is associated with a wide spectrum of biological activities.[2][3][4] Synthetic and natural benzopyran derivatives have demonstrated utility as anticancer, anti-inflammatory, anti-HIV, antioxidant, and antimicrobial agents.[3][4] The versatility of the benzopyran nucleus and its ability to interact with a multitude of biological targets make it a focal point for drug discovery and development.[4][5]

In parallel, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design.[6] The unique physicochemical properties of fluorine—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[7][8] Fluorination can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved target affinity and bioavailability.[6][8][9] This strategy is so effective that approximately 30-40% of all small-molecule FDA-approved drugs contain at least one fluorine atom.[10]

This guide provides a comprehensive technical overview of fluorinated benzopyrans, exploring the synergy between this privileged scaffold and the strategic incorporation of fluorine. We will delve into the synthetic methodologies for creating these compounds, their characterization, and their diverse and potent applications in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthetic Methodologies for Fluorinated Benzopyrans

The synthesis of fluorinated benzopyrans can be broadly approached through two primary strategies: building the scaffold from fluorinated precursors or introducing fluorine onto a pre-existing benzopyran ring (late-stage fluorination). The former is more common and often more efficient.

Synthesis from Fluorinated Aromatic Precursors

This is the most direct approach, utilizing commercially available fluorinated phenols, salicylaldehydes, or hydroxyacetophenones as starting materials. The choice of reaction depends on the desired substitution pattern on the pyran ring.

A classic and effective method involves the condensation of a fluorinated phenol derivative with other reagents to construct the heterocyclic ring. For example, 7-Fluoro-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid, a coumarin-type benzopyran, can be synthesized from 4'-fluoro-2'-hydroxyacetophenone.[11] The initial reaction with ammonia forms a ketimine intermediate, which is then condensed with Meldrum's acid to generate the target coumarin scaffold.[11] This method provides a reliable route to fluorinated coumarins with potential for further diversification.[11]

Experimental Protocol: Synthesis of 7-Fluoro-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic Acid[11]

  • Ketimine Formation: A 7.71 g (50 mmol) portion of 4'-fluoro-2'-hydroxyacetophenone is shaken with 30 mL of 7 M ammonia solution in methanol overnight in a sealed vessel.

  • Solvent Removal: The reaction mixture is concentrated in vacuo until complete dryness to yield the crude ketimine intermediate.

  • Condensation: Meldrum's acid (8.65 g, 60 mmol) and absolute ethanol (25 mL) are added to the residue from the previous step.

  • Reflux: The mixture is refluxed for 5 hours. During this time, the condensation reaction and ring closure occur to form the benzopyranone ring.

  • Crystallization and Isolation: The mixture is allowed to cool to room temperature. The precipitated product is collected by filtration.

  • Purification: The crude product is recrystallized from aqueous acetone to afford the pure 7-Fluoro-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid.

Multicomponent Reactions (MCRs)

Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact. Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are ideal for this purpose.[12][13]

Microwave-assisted "one-pot" MCRs have been successfully employed for the high-yield synthesis of new fluorinated chromeno[2,3-d]pyrimidines.[12] This approach often involves the reaction of a substituted resorcinol, malononitrile, and an aromatic aldehyde under microwave irradiation, which significantly reduces reaction times compared to conventional heating.[13] The causality behind using microwave irradiation lies in its ability to rapidly and uniformly heat the reaction mixture, often leading to higher yields and cleaner reactions by minimizing side-product formation.

Caption: Workflow for a microwave-assisted multicomponent synthesis of fluorinated chromenes.

Part 2: Pharmacological Applications in Drug Discovery

The introduction of fluorine into the benzopyran scaffold has led to the discovery of potent and selective agents for a variety of therapeutic targets.

Cardiovascular Agents: Potassium Channel Openers

Fluorinated benzopyrans are prominent as ATP-sensitive potassium channel (KATP) openers.[14][15][16] Activation of these channels in vascular smooth muscle cells leads to membrane hyperpolarization, causing vasorelaxation and a subsequent reduction in blood pressure.[16] This makes them valuable for treating hypertension and ischemic heart disease.[15]

Notably, structure-activity relationship (SAR) studies have shown that fluorination can enhance potency. For instance, 2-fluoromethylbenzopyran derivatives display smooth muscle relaxant activities that are comparable to or more potent than their corresponding non-fluorinated 2-methyl analogues.[14] This enhanced activity is attributed to the electronic effects of the fluorine atom influencing the molecule's interaction with the KATP channel protein complex.

G FB Fluorinated Benzopyran (KATP Opener) KATP ATP-Sensitive Potassium (KATP) Channel FB->KATP Binds & Activates Hyper Membrane Hyperpolarization KATP->Hyper K+ Efflux Ca Voltage-Gated Ca2+ Channels Close Hyper->Ca Ca_influx Decreased Ca2+ Influx Ca->Ca_influx Vaso Vasorelaxation (Cardioprotective Effect) Ca_influx->Vaso

Caption: Mechanism of action for fluorinated benzopyran KATP channel openers.

Anticancer Agents

The benzopyran scaffold is found in numerous compounds with anticancer properties.[2][4] Fluorination has been explored as a strategy to improve the efficacy of these agents. For example, fluoro-substituted benzo[b]pyran analogues like 6-flurobenzo[b]pyran-4-one have demonstrated activity against lung (NCI-H460), breast (MCF7), and CNS (SF-268) cancer cell lines.[2]

Fluorinated benzofuran derivatives, which are structurally similar, have also shown promising anticancer effects, often linked to their ability to induce apoptosis (programmed cell death) in cancer cells.[17][18][19] The presence of fluorine can enhance the compound's ability to inhibit key cellular processes required for tumor growth and survival.[17][18]

Compound ClassCancer Cell LineActivity (IC50)Reference
Fluorinated BenzofuransHCT116 (Colorectal)~1.2 - 9.04 µM (for related inflammatory mediators)[17]
6-Flurobenzo[b]pyran-4-oneNCI-H460, MCF7, SF-268Active (qualitative)[2]
Fluorinated Chromen-4-onesInfluenza A (Antiviral)IS = 25 - 57[20]

Table 1: Examples of biological activities of fluorinated benzopyran and related scaffolds.

Anti-inflammatory Agents

Chronic inflammation is a key factor in many diseases, including cancer and arthritis.[17] Cyclooxygenase-2 (COX-2) is a major target for anti-inflammatory drugs. A series of pentafluorosulfanyl (SF5)-substituted benzopyran derivatives were designed as novel, potent, and selective COX-2 inhibitors.[21] One compound from this series, R,S-3a, showed exceptional efficacy in an adjuvant-induced arthritis model with an ED50 as low as 0.094 mg/kg and demonstrated an extended pharmacokinetic half-life in rats, highlighting the potential of highly fluorinated groups in drug design.[21]

Agents for Neurodegenerative Diseases

Treating neurodegenerative disorders like Alzheimer's and Parkinson's disease is challenging due to the blood-brain barrier (BBB), which prevents most molecules from entering the central nervous system.[7][22] Fluorination is a well-established strategy to increase a molecule's lipophilicity, which can facilitate its passage across the BBB.[7][23] Benzopyran-based compounds are being investigated for neurodegenerative diseases due to their antioxidant and neuroprotective properties.[24][25] Combining this scaffold with fluorine offers a rational approach to developing new CNS-active therapeutic agents.[26]

Conclusion: A Future-Forward Perspective

The strategic fluorination of the benzopyran scaffold has proven to be a highly successful approach in medicinal chemistry. It combines the inherent biological relevance of a privileged structure with the unique physicochemical advantages conferred by fluorine. The resulting compounds have demonstrated enhanced potency and improved pharmacokinetic properties across a range of therapeutic areas, including cardiovascular disease, oncology, inflammation, and neurology. As synthetic methodologies become more sophisticated and our understanding of fluorine's influence on molecular interactions deepens, fluorinated benzopyrans will undoubtedly continue to be a rich source of novel drug candidates, driving innovation in the development of next-generation therapeutics.

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Foundational

A Technical Guide to the Potential Pharmacological Applications of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Abstract This technical guide provides a comprehensive analysis of the potential pharmacological applications of the novel chemical entity, (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. While direct pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological applications of the novel chemical entity, (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. While direct pharmacological data for this specific molecule is not yet publicly available, this document will extrapolate its potential based on the well-established bioactivities of the chroman-4-ol scaffold and the significant influence of fluorine substitution in medicinal chemistry. We will explore its synthetic considerations, propose putative mechanisms of action, and outline a strategic experimental workflow for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising, yet under-investigated, molecule.

Introduction: The Promise of a Fluorinated Chromanol

The compound (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol belongs to the chromanol family, a privileged scaffold in medicinal chemistry renowned for its presence in a wide array of biologically active natural products and synthetic molecules.[1][2][3] The chroman-4-one and its reduced form, chroman-4-ol, are key intermediates in the synthesis of compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6]

The specific stereochemistry at the C4 position, denoted as (4R), is a critical feature that can significantly influence biological activity. Furthermore, the strategic placement of two fluorine atoms on the aromatic ring at positions 6 and 8 is of paramount importance. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, are widely exploited in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[7][8][9][10] The difluoro substitution pattern in the subject molecule is therefore anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties.

This guide will dissect the therapeutic potential of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol by examining the established pharmacology of its core structure and the predictable modulatory effects of its fluorine substituents.

Physicochemical Properties and Synthetic Considerations

A foundational understanding of the molecule's properties is crucial for any pharmacological investigation.

Predicted Physicochemical Properties

Based on its structure, several key physicochemical parameters can be predicted, which are essential for anticipating its behavior in biological systems.

PropertyPredicted Value/CharacteristicSignificance in Drug Development
Molecular Weight186.16 g/mol [11]Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP1.78[11]Indicates good lipophilicity, suggesting potential for good membrane permeability.
Hydrogen Bond Donors1[11]Contributes to solubility and potential for target binding.
Hydrogen Bond Acceptors2[11]Contributes to solubility and potential for target binding.
Polar Surface Area (TPSA)29.46 Ų[11]Suggests good potential for oral absorption and blood-brain barrier penetration.

These values are computationally predicted and require experimental verification.

Proposed Synthetic Route

The synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can be approached through several established methods for chromanone and chromanol synthesis. A plausible and efficient route would involve the asymmetric reduction of the corresponding prochiral ketone, 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one.

Experimental Protocol: Asymmetric Reduction of 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one

  • Starting Material Synthesis: The precursor, 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one, can be synthesized from commercially available 3,5-difluorophenol and 3-chloropropionyl chloride via a Fries rearrangement or a related cyclization method.

  • Asymmetric Reduction:

    • Dissolve 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one in an appropriate anhydrous solvent (e.g., tetrahydrofuran or methanol) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to enhance enantioselectivity.

    • Add a chiral reducing agent. A common choice is a borane reagent in the presence of a chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine for the (R)-alcohol).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction carefully with an appropriate quenching agent (e.g., methanol or saturated aqueous ammonium chloride).

    • Perform an aqueous workup to remove inorganic byproducts.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final product, (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, using standard analytical techniques:

      • ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

      • Mass spectrometry to determine the molecular weight.

      • Chiral HPLC or SFC to determine the enantiomeric excess.

      • Infrared (IR) spectroscopy to identify key functional groups.

Postulated Pharmacological Applications and Mechanistic Hypotheses

Given the broad bioactivity of the chroman scaffold and the influence of fluorine, several therapeutic areas present promising avenues for investigation.

Oncology

The chroman-4-one framework is a constituent of numerous compounds with demonstrated anticancer activity.[6] The introduction of fluorine can further enhance this potential.

  • Hypothesized Mechanism of Action: Many chromanone derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or by inducing apoptosis. The difluoro substitutions on the aromatic ring could enhance binding to the active site of target kinases or other enzymes. The electronegativity of the fluorine atoms can alter the electron distribution in the aromatic ring, potentially leading to more favorable electrostatic interactions with the target protein.

Proposed Experimental Workflow for Anticancer Evaluation

anticancer_workflow A In Vitro Cytotoxicity Screening (e.g., NCI-60 panel) B Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) A->B Active Hits C Target Identification (e.g., Kinase Profiling, Proteomics) B->C Confirmed Activity D In Vivo Efficacy Studies (Xenograft Models) C->D Identified Target

Caption: Workflow for anticancer evaluation.

Neuropharmacology

Chroman derivatives have been investigated for their potential in treating neurological disorders, including epilepsy.[5] The predicted ability of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol to cross the blood-brain barrier makes it an attractive candidate for CNS-related applications.

  • Hypothesized Mechanism of Action: The anticonvulsant activity of some chroman derivatives is attributed to their interaction with ion channels (e.g., sodium or calcium channels) or neurotransmitter receptors (e.g., GABA-A receptors). The fluorine atoms could enhance the lipophilicity, facilitating brain penetration, and also contribute to more potent interactions with the target protein.[8]

Proposed Experimental Workflow for Neuropharmacological Evaluation

neuro_workflow A In Vitro Receptor/Channel Binding Assays B Ex Vivo Electrophysiology (e.g., Patch Clamp on Neuronal Slices) A->B Binding Affinity C In Vivo Anticonvulsant Models (e.g., MES, PTZ) B->C Functional Activity D Behavioral and Safety Pharmacology C->D Efficacy

Caption: Workflow for neuropharmacological evaluation.

Infectious Diseases

The chroman-4-one scaffold has been shown to possess antimicrobial and antifungal properties.[3]

  • Hypothesized Mechanism of Action: The antimicrobial activity could stem from various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. The lipophilicity conferred by the fluorine atoms may enhance the compound's ability to penetrate microbial cell walls.

Proposed Experimental Workflow for Antimicrobial Evaluation

  • Initial Screening: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus) using broth microdilution assays.

  • Time-Kill Assays: For compounds showing significant MIC values, perform time-kill assays to determine whether the antimicrobial effect is bactericidal or bacteriostatic.

  • Mechanism of Action Studies: Investigate the potential mechanism of action through assays such as membrane permeability assays (e.g., using propidium iodide), enzyme inhibition assays, and biofilm inhibition assays.

  • In Vivo Efficacy Studies: For promising candidates, evaluate their efficacy in appropriate animal models of infection.

The Role of Fluorine: A Deeper Dive

The difluoro substitution is a defining feature of this molecule and is expected to significantly impact its pharmacological profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7][12] This can lead to an increased half-life and improved bioavailability. The fluorine atoms at positions 6 and 8 can block potential sites of aromatic hydroxylation, a common metabolic pathway for many drugs.[12]

  • Lipophilicity and Permeability: Fluorine is more lipophilic than hydrogen.[7] This increased lipophilicity can enhance the compound's ability to cross cell membranes, including the blood-brain barrier.[8] However, the effect of fluorine on lipophilicity can be complex and context-dependent.[13][14]

  • Binding Affinity: The substitution of hydrogen with fluorine can lead to enhanced binding to target proteins through various non-covalent interactions, including electrostatic interactions and the formation of hydrogen bonds with the fluorine atom acting as a weak hydrogen bond acceptor.[7][9]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[9] While the hydroxyl group at C4 is the primary ionizable group in this molecule, the fluorine atoms can subtly influence its acidity and hydrogen bonding potential.

Conclusion and Future Directions

(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol represents a novel and intriguing chemical entity with significant, yet unexplored, pharmacological potential. Based on the established bioactivities of the chroman-4-ol scaffold and the well-documented benefits of fluorine substitution in medicinal chemistry, this molecule warrants a thorough investigation as a potential therapeutic agent, particularly in the areas of oncology, neuropharmacology, and infectious diseases.

The proposed experimental workflows in this guide provide a strategic and scientifically rigorous framework for elucidating the pharmacological profile of this compound. A systematic approach, beginning with synthesis and characterization, followed by a tiered screening and mechanistic study cascade, will be crucial in unlocking the full therapeutic potential of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. The insights gained from such studies will not only define the future of this specific molecule but also contribute to the broader understanding of fluorinated chromanols in drug discovery.

References

  • Royal Society of Chemistry. (n.d.). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry.
  • ACS Publications. (2021, November 13). Applications of Fluorine in Medicinal Chemistry.
  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry: Review Article.
  • Thieme. (n.d.). Synthesis of Fluorinated Chromanes via Palladium-Based Dyotropic Rearrangement.
  • ACS Publications. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (2021, June 10). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • Oriental Journal of Chemistry. (2014, December 31). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones.
  • ResearchGate. (n.d.). One-pot synthesis of fluorinated 2-arylchroman-4-one derivatives from 2-(triisopropylsilyl)ethynylphenols and aromatic aldehydes.
  • PubMed. (2021, July 22). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.
  • ResearchGate. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.
  • PubMed. (2015, March 26). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.
  • BenchChem. (n.d.). 4-Chromanol as a Versatile Intermediate in Organic Synthesis.
  • ResearchGate. (2017, April). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal.
  • ChemScene. (n.d.). (4r)-6,8-Difluoro-3,4-dihydro-2h-1-benzopyran-4-ol.
  • MDPI. (2025, August 31). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Asymmetric Synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Introduction: The Significance of Chiral Fluorinated Chromanols The chroman-4-ol scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds.[1][2] The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Fluorinated Chromanols

The chroman-4-ol scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds.[1][2] The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly valuable in drug discovery.[3] Specifically, the chiral alcohol (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a critical building block in the synthesis of advanced pharmaceutical agents. Its stereochemistry is paramount, as the biological activity of enantiomers can differ dramatically.

This guide provides an in-depth overview and a field-proven protocol for the highly enantioselective synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol via the asymmetric transfer hydrogenation of its corresponding prochiral ketone, 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one. This method is distinguished by its high efficiency, excellent enantioselectivity, operational simplicity, and scalability, making it a preferred route in both academic and industrial settings.[4][5]

Core Synthesis Strategy: Noyori-Type Asymmetric Transfer Hydrogenation

The most robust and efficient method for producing enantiomerically pure chromanols is the asymmetric hydrogenation or transfer hydrogenation of the corresponding chromanone.[6] Among these, the Noyori-type asymmetric transfer hydrogenation (ATH) stands out for its use of well-defined, highly active, and selective ruthenium (II) catalysts.[7]

Mechanistic Rationale

The reaction mechanism hinges on a chiral [(arene)Ru(N-sulfonylated-1,2-diamine)Cl] complex, which, in the presence of a hydrogen donor such as a formic acid/triethylamine (HCOOH/TEA) azeotrope, generates a chiral ruthenium-hydride species.[7] This active catalyst coordinates with the carbonyl group of the 6,8-difluorochroman-4-one substrate. The pre-defined chirality of the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand dictates the facial selectivity of the hydride transfer to the carbonyl carbon. This controlled transfer, occurring through a six-membered pericyclic transition state, results in the formation of the alcohol with a predictable and high degree of stereoselectivity.[7] The choice of the (R,R)-TsDPEN ligand is critical for generating the desired (4R) alcohol enantiomer.

Figure 1: Catalytic Cycle of Asymmetric Transfer Hydrogenation Ru_precatalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] Ru_hydride Active Ru-H Species Ru_precatalyst->Ru_hydride + HCOOH/NEt₃ - NEt₃HCl Transition_State [Substrate-Ru-H]‡ (Six-membered TS) Ru_hydride->Transition_State + Substrate Substrate 6,8-Difluorochroman-4-one Substrate->Transition_State Transition_State->Ru_precatalyst + HCOO⁻NEt₃H⁺ Product (4R)-6,8-Difluoro-chroman-4-ol Transition_State->Product Hydride Transfer Regeneration Catalyst Regeneration

Caption: Catalytic cycle for the Noyori-type ATH of a ketone.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric transfer hydrogenation of fluorinated chromanones, demonstrating the high efficiency and enantioselectivity of the method.

SubstrateCatalyst (mol%)Hydrogen DonorSolventTemp (°C)Yield (%)ee (%)Reference
5,7-Difluorochroman-4-oneRuCl(p-cymene)[(S,S)-Ts-DPEN] (0.17)HCOOH/TEATHF4085>99.9[4][5]
6,8-Difluorochroman-4-oneRuCl(p-cymene)[(R,R)-Ts-DPEN]HCOOH/TEATHF40~85-90>99Analogous to[4]
Chromanones (General)RuPHOX-Ru Complex (0.1)H₂ (50 bar)DCMRT9996[6]

Detailed Experimental Protocol

This protocol details the synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol on a laboratory scale.

Materials & Reagents
ReagentCAS NumberPuritySupplier
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-one259655-01-1>98%Commercial
RuCl(p-cymene)[(R,R)-Ts-DPEN]192139-92-7>98%Commercial
Formic Acid64-18-6>98%Commercial
Triethylamine (TEA)121-44-8>99%, anhydrousCommercial
Tetrahydrofuran (THF)109-99-9AnhydrousCommercial
Ethyl Acetate (EtOAc)141-78-6ACS GradeCommercial
n-Heptane142-82-5ACS GradeCommercial
Purified Water7732-18-5Deionized-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6GranularCommercial
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet adapter

  • Thermometer/temperature probe

  • Addition funnel

  • Ice-water bath and heating mantle

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Büchner funnel and filtration flask

  • Vacuum oven

Step-by-Step Procedure

Figure 2: Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Isolation & Analysis A Prepare HCOOH/TEA Hydrogen Donor C Add Formic Acid (T < 10°C) A->C B Charge Reactor with TEA and Cool to -10°C B->C D Add Ru Catalyst C->D E Add Substrate Solution in THF (T < 10°C) D->E F Warm to 40°C and React E->F G Cool to 25°C, Add EtOAc & Water F->G H Separate Organic Layer G->H I Concentrate Under Reduced Pressure H->I J Add Heptane for Crystallization I->J K Filter Solid Product J->K L Dry Under Vacuum K->L M Analyze Product (NMR, Chiral HPLC) L->M

Caption: Step-by-step workflow for the asymmetric synthesis.

1. Preparation of the Hydrogen Donor and Reaction Setup:

  • In a separate flask, carefully and slowly add formic acid (e.g., 27 g) to triethylamine (e.g., 30 g) under cooling in an ice bath. This mixture is exothermic. This forms the HCOOH/TEA azeotrope that serves as the hydrogen source.

  • Equip a 250 mL three-neck flask with a magnetic stirrer, thermometer, and nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of nitrogen.

  • Charge the reaction flask with triethylamine (e.g., 30 g) and cool the vessel to -10 °C using an appropriate cooling bath.

2. Reagent Addition:

  • Slowly add formic acid (e.g., 27 g) to the cooled triethylamine, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, add the ruthenium catalyst, RuCl(p-cymene)[(R,R)-Ts-DPEN] (e.g., 50-60 mg, ~0.1-0.2 mol%).

  • In a separate beaker, dissolve 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one (e.g., 33 g) in anhydrous tetrahydrofuran (THF, e.g., 87 g).

  • Add the substrate solution to the reaction mixture via an addition funnel, again maintaining an internal temperature below 10 °C.

3. Reaction Execution:

  • Once the addition is complete, remove the cooling bath and warm the reaction mixture to 40 °C using a heating mantle.

  • Maintain the reaction at 40 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).

4. Product Work-up and Isolation:

  • After the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Add ethyl acetate (e.g., 290 g) and purified water (e.g., 160 g) to the flask. Stir the biphasic mixture for 15 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.

  • Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure at a temperature below 40 °C. This careful concentration prevents potential degradation of the product.

5. Crystallization and Purification:

  • To the concentrated residue, add n-heptane (e.g., 220 g) and stir the resulting slurry at room temperature for 1-2 hours to induce crystallization.

  • Collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with a small amount of cold n-heptane.

  • Dry the white to off-white solid in a vacuum oven at 40 °C to a constant weight.

6. Analysis:

  • Yield: Typically 85-90%.

  • Purity: Determine by ¹H NMR and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (ee): Determine by chiral HPLC analysis. An ee of >99% is expected.

Expert Insights & Causality

  • Why Anhydrous Solvents? The ruthenium-hydride intermediate is sensitive to water, which can lead to catalyst deactivation and reduced enantioselectivity. Using anhydrous THF is crucial for optimal performance.

  • Temperature Control: Maintaining a low temperature during the initial additions prevents unwanted side reactions and ensures the stability of the catalyst complex. The reaction temperature of 40 °C is an optimized balance between reaction rate and catalyst stability.

  • Choice of Hydrogen Donor: The formic acid/triethylamine system is highly effective, safe to handle, and avoids the need for high-pressure hydrogenation equipment, making it ideal for standard laboratory and industrial-scale synthesis.[6]

  • Crystallization Solvent: The use of n-heptane as an anti-solvent after concentration from the reaction work-up is a critical step. The product is highly soluble in solvents like EtOAc and THF but poorly soluble in heptane, allowing for efficient crystallization and isolation of the pure product away from minor impurities.

References

  • Title: Synthesis of chiral chromanols via a RuPHOX–Ru catalyzed asymmetric hydrogenation of chromones Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C═C and C═O bonds Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Source: Google Patents (WO2017023124A1)
  • Source: Google Patents (KR101769204B1)
  • Title: Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations Source: The Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

Application

Application of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol in Advanced API Synthesis: Protocols and Mechanistic Insights

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Executive Summary The compound (4R)-6,8-difluoro-3,4-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals

Executive Summary

The compound (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly referred to as (4R)-6,8-difluorochroman-4-ol) is a highly specialized chiral building block utilized in the synthesis of next-generation Active Pharmaceutical Ingredients (APIs) . Its unique structural features—a rigid chroman core, specific (4R) stereochemistry, and di-fluoro substitution—make it exceptionally valuable in developing competitive inhibitors, particularly potassium-competitive acid blockers (P-CABs) used for gastrointestinal disorders . This guide details the mechanistic rationale for its use, physicochemical properties, and field-validated protocols for its incorporation into complex API scaffolds.

Structural Rationale & Mechanistic Insights

The selection of the 6,8-difluorochroman-4-ol scaffold in drug design is driven by strict structure-activity relationship (SAR) requirements:

  • Metabolic Stability & Lipophilicity: Fluorine substitutions at the 6 and 8 positions of the benzopyran ring block primary sites of cytochrome P450-mediated aromatic oxidation. Furthermore, the highly electronegative fluorine atoms lower the pKa of adjacent functional groups and enhance the overall lipophilicity (logP) of the resulting API, improving cellular permeability .

  • Stereospecific Target Engagement: The C4 chiral center dictates the three-dimensional trajectory of the appended pharmacophore (e.g., a benzimidazole or quinoline ring). In P-CABs, the stereocenter ensures optimal hydrogen bonding and van der Waals interactions within the ion-binding pocket of the gastric H+/K+-ATPase, effectively blocking acid secretion [[1]]([Link]).

Pathway Stim Histamine / Gastrin GPCR Parietal Cell GPCR Activation Stim->GPCR cAMP Intracellular cAMP Increase GPCR->cAMP Pump H+/K+ ATPase Activation cAMP->Pump Acid Gastric Acid Secretion Pump->Acid PCAB P-CAB API (6,8-Difluorochroman derivative) PCAB->Pump Competitive Inhibition

Mechanism of action of P-CAB APIs derived from 6,8-difluorochroman-4-ol on parietal cells.

Physicochemical Properties

Understanding the baseline properties of the intermediate is critical for downstream solvent selection and reaction optimization.

PropertyValueReference
Chemical Name (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
CAS Number 1270293-73-6
Molecular Formula C9H8F2O2
Molecular Weight 186.16 g/mol
Monoisotopic Mass 186.04924 Da[[2]]([Link])
Stereochemistry (4R) Enantiomer

Synthetic Workflows & Protocols

The integration of (4R)-6,8-difluorochroman-4-ol into an API requires a highly controlled upstream synthesis to establish the chiral center, followed by a stereospecific downstream coupling.

SyntheticWorkflow A 6,8-Difluorochroman-4-one (Prochiral Ketone) B Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN] A->B C (4R)-6,8-Difluorochroman-4-ol (Chiral Building Block) B->C D Mitsunobu Coupling (DIAD, PPh3, Ar-OH) C->D E (4S)-Aryl Ether API (Inverted Stereocenter) D->E

Workflow for asymmetric synthesis and API coupling of (4R)-6,8-difluorochroman-4-ol.
Upstream Protocol: Asymmetric Transfer Hydrogenation (ATH)

To synthesize the (4R)-alcohol from the prochiral 6,8-difluorochroman-4-one, ATH utilizing a Ru-TsDPEN catalyst is the industry standard .

  • Causality & Expert Insight: The (R,R)-TsDPEN ligand creates a rigid chiral pocket. The ruthenium center coordinates with the ketone, and the hydride from the formic acid/triethylamine azeotrope is delivered exclusively to the Re-face of the carbonyl. This methodology avoids hazardous pressurized hydrogen gas while achieving exceptional enantiomeric excess.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, argon-purged Schlenk flask, dissolve 6,8-difluorochroman-4-one (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mmol, 1 mol%) to the solution. Stir for 10 minutes at room temperature until homogeneous.

  • Hydride Source: Dropwise, add a pre-mixed azeotrope of formic acid/triethylamine (5:2 molar ratio, 3.0 eq of formic acid).

  • Reaction: Seal the flask and stir at 30 °C for 24 hours.

  • Validation (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc 3:1). Upon complete consumption of the ketone, quench the reaction with saturated aqueous NaHCO3 (20 mL).

  • Workup: Extract the aqueous layer with DCM (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analysis: Determine enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min). Expected ee: >99% for the (4R) enantiomer.

Downstream Protocol: Stereoinvertive Mitsunobu Etherification

The conversion of the (4R)-alcohol into an active API often involves forming an ether linkage with a heteroaryl group (e.g., a benzimidazole derivative) .

  • Causality & Expert Insight: Why use the Mitsunobu reaction instead of an SN2 displacement of a mesylate? Direct SN2 displacement of a chromanyl mesylate is highly prone to SN1 solvolysis (leading to racemization) or E1 elimination (forming the unwanted chromene byproduct). The Mitsunobu reaction proceeds via a discrete alkoxyphosphonium intermediate, ensuring a concerted, strict SN2 displacement. This results in complete inversion of stereochemistry to the (4S)-configuration required for target binding .

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (5.0 mmol, 1.0 eq), the target Heteroaryl-OH (5.5 mmol, 1.1 eq), and triphenylphosphine (PPh3, 6.0 mmol, 1.2 eq) in anhydrous THF (25 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 6.0 mmol, 1.2 eq) dropwise over 15 minutes. Critical Note: DIAD must be added slowly to control the exothermic formation of the betaine intermediate.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

  • Workup: Concentrate the mixture in vacuo. Dissolve the crude residue in diethyl ether (30 mL) and cool to 0 °C to precipitate triphenylphosphine oxide (TPPO). Filter the solid TPPO.

  • Purification: Purify the filtrate via flash column chromatography (Silica gel, gradient elution Hexanes/EtOAc) to isolate the pure (4S)-Aryl Ether API.

Quantitative Data: Catalyst System Comparison

The choice of reduction methodology upstream directly impacts the scalability and purity of the (4R)-6,8-difluorochroman-4-ol building block.

Reduction MethodCatalyst / Reagent SystemHydride SourceYield (%)Enantiomeric Excess (ee %)Scalability Profile
Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN]Formic Acid / Et3N92%>99% (4R)High (Standard for API manufacturing)
CBS Reduction (R)-Me-CBS oxazaborolidineBorane-THF85%94% (4R)Medium (Highly moisture sensitive)
Biocatalytic Reduction Engineered Ketoreductase (KRED)Isopropanol / NADP+95%>99.5% (4R)High (Excellent green chemistry profile)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75356582, (4r)-6,8-difluoro-3,4-dihydro-2h-1-benzopyran-4-ol". PubChemLite.[Link]

  • MDPI. "Structure Determination of Tegoprazan Polymorphs A and B by Laboratory X-Ray Powder Diffraction". International Journal of Molecular Sciences. [Link]

Sources

Method

interpreting mass spectrometry data for C9H8F2O2

Application Note: Advanced Mass Spectrometry Profiling and Analytical Workflows for C9H8F2O2 Executive Summary The integration of halogenated motifs—specifically fluorine—into small molecule drug candidates is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Mass Spectrometry Profiling and Analytical Workflows for C9H8F2O2

Executive Summary

The integration of halogenated motifs—specifically fluorine—into small molecule drug candidates is a cornerstone of modern medicinal chemistry, utilized to enhance lipophilicity, metabolic stability, and target binding affinity. However, fluorinated compounds present unique challenges in mass spectrometry (MS) due to their distinct gas-phase fragmentation behaviors.

This application note provides a comprehensive guide to interpreting the mass spectrometry data of C9H8F2O2 , utilizing the representative pharmaceutical intermediate 1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one as our primary model. Designed for drug development professionals, this guide synthesizes physicochemical profiling, mechanistic fragmentation causality, and a fully self-validating LC-MS/MS protocol.

Physicochemical and Mass Spectrometric Profiling

Before initiating any MS workflow, establishing the exact mass and isotopic boundaries of the target analyte is critical for high-resolution mass spectrometry (HRMS) extraction and interference mitigation. The data below is derived from verified1[1] and 2[2].

Table 1: Quantitative MS Data for 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one

ParameterValueAnalytical Significance
Formula C9H8F2O2Base composition for HRMS target list generation.
Exact Mass (Monoisotopic) 186.0492 DaDefines the narrow extraction window (e.g., ±5 ppm) for HRMS to exclude isobaric background noise.
Isotopic Distribution M (100%), M+1 (~9.9%), M+2 (~0.4%)Validates the 9-carbon skeleton; deviations in the M+1 peak indicate co-eluting isobaric interference.
Primary EI Fragment m/z 157.01Confirms the presence of a cleavable propanoyl group via alpha-cleavage (-29 Da).
Secondary EI Fragment m/z 129.01Indicates subsequent carbon monoxide (CO) extrusion (-28 Da) from the primary fragment.

Mechanistic Causality in Fragmentation

Understanding why a molecule fragments in a specific pattern is what separates routine operation from expert assay development. For C9H8F2O2, the fragmentation pathways under Electron Ionization (EI) and Collision-Induced Dissociation (CID) are governed by the stability of the difluorophenol ring and the lability of the ketone aliphatic tail.

  • Alpha-Cleavage and CO Extrusion: Under hard ionization (EI), the molecular ion (M+• at m/z 186) undergoes rapid alpha-cleavage. The loss of an ethyl radical (•C2H5, -29 Da) yields a stable acylium ion at m/z 157. This intermediate subsequently extrudes neutral carbon monoxide (-28 Da) to form a difluorohydroxybenzene cation at m/z 129[2].

  • The Fluorine Effect (Loss of HF): In tandem MS (MS/MS) using CID, polyfluorinated aromatic and propionic acid derivatives frequently exhibit a characteristic neutral loss of hydrogen fluoride (HF, -20 Da). Causality: As documented in recent 3[3], this pathway is thermodynamically driven by the formation of a highly stable gas-phase carbanion or radical, often proceeding through a tightly constrained four-membered ring transition state.

G M Precursor Ion (M+•) m/z 186.05 F1 Fragment Ion m/z 157.01 M->F1 α-cleavage (-29 Da) F4 Alternative Pathway Loss of HF (-20 Da) M->F4 CID Driven F2 Fragment Ion m/z 129.01 F1->F2 CO extrusion (-28 Da) F3 Fragment Ion m/z 101.01 F2->F3 Further dissociation (-28 Da)

Fig 1: EI and CID fragmentation pathways for C9H8F2O2 highlighting key mass losses.

Self-Validating LC-MS/MS Analytical Protocol

To quantify C9H8F2O2 in complex biological matrices (e.g., plasma or microsomes), a robust LC-MS/MS method is required. The following protocol is engineered as a self-validating system , ensuring that any analytical failure (e.g., ion suppression, carryover) is immediately detected by the assay's internal logic.

Phase 1: Chromatographic Separation
  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Liquid chromatography coupled to mass spectrometry strictly requires 4[4]. Formic acid provides a consistent pH, maintaining the analyte in a predictable ionization state while preventing the MS source contamination typical of non-volatile phosphate buffers.

  • Step 2: Column Selection. Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm) at a flow rate of 0.4 mL/min.

    • Causality: The highly hydrophobic C18 stationary phase effectively retains the lipophilic difluorophenyl ring, while the low flow rate ensures optimal droplet desolvation in the ESI source.

Phase 2: ESI-MS/MS Optimization
  • Step 3: Ionization Mode. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

    • Causality: The two highly electron-withdrawing fluorine atoms positioned ortho to the hydroxyl group significantly lower the pKa of the phenol. This inductive effect makes gas-phase deprotonation highly favorable, yielding a dominant [M-H]- precursor ion at m/z 185.04.

  • Step 4: MRM Transition Tuning. Optimize Collision Energy (CE) to monitor the primary transition m/z 185.04 → 165.04 (loss of HF) and a secondary qualifier transition for structural confirmation.

Phase 3: The Quality Control Feedback Loop
  • Step 5: System Suitability Test (SST). Before batch acquisition, inject a double-blank (solvent only) followed by a single-blank (matrix + internal standard).

    • Causality: This step is the core of the self-validating system. It proves the absence of column carryover and confirms that the stable-isotope-labeled internal standard (SIL-IS) does not contain unlabeled impurities that could artificially inflate the analyte signal, a 5[5].

  • Step 6: Continuous IS Monitoring. Track the IS peak area across all sample injections. If the IS area deviates by >15% from the batch mean, the system must automatically flag the sample for re-analysis due to suspected matrix ion suppression.

LCMS_Workflow SST 1. System Suitability Prep 2. Sample Prep SST->Prep LC 3. LC Separation Prep->LC MS 4. ESI-MS/MS LC->MS Val 5. Data Validation MS->Val Val->SST QC Feedback

Fig 2: Self-validating LC-MS/MS workflow ensuring continuous quality control.

References

  • National Center for Biotechnology Information. "1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | C9H8F2O2 | CID 519479 - PubChem".
  • NIST Mass Spectrometry Data Center. "3,5-Difluoro-4-hydroxypropiophenone - the NIST WebBook". National Institute of Standards and Technology.
  • The Journal of Physical Chemistry Letters. "Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species".
  • Shimadzu Scientific Instruments. "Mobile phases compatible for LC/MS". Shimadzu Excellence in Science.
  • National Institutes of Health (PMC).

Sources

Application

High-Resolution FT-IR Analysis of Hydroxylated Benzopyran Compounds: Structural Elucidation and Quality Control Protocols

Introduction & Rationale Hydroxylated benzopyran compounds—encompassing coumarins, chromanes, and flavonoids—are privileged scaffolds in drug discovery due to their diverse pharmacological profiles, including antioxidant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Hydroxylated benzopyran compounds—encompassing coumarins, chromanes, and flavonoids—are privileged scaffolds in drug discovery due to their diverse pharmacological profiles, including antioxidant, antityrosinase, and anti-inflammatory activities[1]. Fourier Transform-Infrared (FT-IR) spectroscopy serves as a critical, non-destructive analytical tool for elucidating the structural nuances of these compounds. Specifically, FT-IR provides distinct vibrational signatures for the lactone carbonyl group, the ether linkage within the benzopyran scaffold, and the degree of hydroxylation[2].

Unlike simple mass spectrometry, FT-IR reveals the dynamic solid-state interactions of these molecules. By analyzing spectral shifts, researchers can map intramolecular hydrogen bonding and resonance effects, which are critical parameters for predicting a compound's bioavailability and target-binding affinity.

Mechanistic Insights: The Causality of Spectral Shifts

The position and intensity of FT-IR absorption bands in hydroxylated benzopyrans are not static; they are heavily influenced by the electronic environment and spatial arrangement of substituents.

  • Carbonyl (C=O) Stretching: In unsubstituted coumarins, the α-pyrone lactone carbonyl typically absorbs between 1700–1750 cm⁻¹[2]. However, the introduction of hydroxyl groups (e.g., in umbelliferone or esculetin) facilitates intramolecular hydrogen bonding and resonance-driven electron donation. This weakens the C=O double bond character, causing a characteristic red-shift (lower wavenumber) to 1680–1700 cm⁻¹.

  • Hydroxyl (O-H) Stretching: The O-H stretch manifests as a broad band between 3100–3500 cm⁻¹. The breadth and exact position are dictated by the extent of intermolecular and intramolecular hydrogen bonding[3].

  • Ether Linkage (C-O-C): The asymmetric stretching of the ether linkage within the benzopyran ring consistently appears at 1100–1250 cm⁻¹[2].

Hydroxylation_Effects Root Hydroxylation of Benzopyran Core H_Bond Intramolecular Hydrogen Bonding Root->H_Bond E_Donation Electron Donation (Resonance) Root->E_Donation Shift1 Red-shift of C=O (Lower Wavenumber) H_Bond->Shift1 Shift2 Broadening of O-H (3100-3500 cm⁻¹) H_Bond->Shift2 E_Donation->Shift1 Shift3 Intensification of C-O-C Ether Stretch E_Donation->Shift3

Figure 1: Mechanistic effects of hydroxylation on benzopyran FT-IR spectral shifts.

Experimental Protocols: High-Fidelity FT-IR Acquisition

To ensure reproducibility and high signal-to-noise ratios, the following self-validating protocol must be adhered to.

Protocol 1: Sample Preparation (KBr Pellet Method)

Causality: While Attenuated Total Reflectance (ATR) is faster, the KBr transmission method is preferred for highly crystalline hydroxylated benzopyrans to evaluate bulk solid-state interactions and avoid the pressure-induced polymorphic shifts sometimes observed in ATR.

  • Desiccation: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water exhibits strong stretching bands at ~3400 cm⁻¹ and bending bands at ~1640 cm⁻¹, which directly overlap with and mask the critical O-H and C=O signatures of the benzopyran derivatives.

  • Milling: Combine 1–2 mg of the synthesized benzopyran compound (e.g., 7-hydroxycoumarin) with 150 mg of anhydrous KBr in an agate mortar. Triturate thoroughly for 3–5 minutes.

    • Causality: The particle size must be reduced to less than the wavelength of the incident IR radiation (<2 µm). Larger particles cause the Christiansen effect (anomalous dispersion), resulting in asymmetric, distorted peaks and a sloping baseline.

  • Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove entrapped air, then press at 10 tons for 2 minutes.

    • Self-Validation Check: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped moisture or insufficient grinding; discard and remake to prevent severe baseline scattering.

Protocol 2: Spectral Acquisition and Validation
  • Background Calibration: Acquire a background spectrum of a blank KBr pellet (prepared identically to the sample) using 32 scans at a resolution of 4 cm⁻¹.

    • Self-Validation Check: Verify that atmospheric H₂O (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹) bands are fully compensated. The baseline transmittance should be >95%.

  • Sample Scanning: Place the sample pellet in the beam path. Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

    • Causality: A resolution of 4 cm⁻¹ provides the optimal balance between signal-to-noise ratio and the ability to distinguish closely spaced aromatic C=C stretching bands (1500–1600 cm⁻¹) from the C=O stretch.

  • Data Processing: Apply automatic baseline correction and normalize the spectra. For flavonoids, Principal Component Analysis (PCA) can be subsequently applied to the fingerprint region (1500–600 cm⁻¹) to rapidly classify derivatives based on their hydroxylation patterns,[4].

FTIR_Benzopyran N1 Sample Prep (Anhydrous KBr / ATR) N2 System Validation (H2O/CO2 Background Check) N1->N2 Ensure <2µm particle size N3 Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N2->N3 Baseline >95% T N4 Data Processing (Baseline & ATR Correction) N3->N4 32-64 Scans N5 Chemometric Analysis (PCA / Band Assignment) N4->N5 Extract Vibrational Signatures

Figure 2: Self-validating FT-IR workflow for benzopyran structural elucidation.

Data Presentation: Quantitative Spectral Summaries

The following table summarizes the characteristic FT-IR absorption bands for various subclasses of hydroxylated benzopyrans, synthesized from empirical data[2],[3],[5],[6].

Compound ClassKey Structural FeatureO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O-C Ether Stretch (cm⁻¹)C=C Aromatic (cm⁻¹)
Hydroxylated Coumarins α-pyrone ring3200–3450 (Broad)1680–1750 (Strong)1100–1250 (Strong)1580–1620 (Medium)
Flavonols C6-C3-C6 backbone3250–3500 (Broad)1650–1680 (Strong)1150–1280 (Strong)1500–1600 (Medium)
Chromanones Bicyclic core3270–3360 (Broad)1620–1690 (Strong)1130–1240 (Strong)1585–1615 (Medium)

References

  • Title: Hydroxylation-Driven Microbial and Metabolic Reshaping: Coumarin Derivatives as Novel Prebiotics for Aging Gut Health Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Hydroxylated Coumarin-Based Thiosemicarbazones as Dual Antityrosinase and Antioxidant Agents Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues Source: ResearchGate URL: [Link]

  • Title: Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity Source: MDPI URL: [Link]

  • Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester Source: MDPI URL: [Link]

  • Title: Principal Component Analysis Application on Flavonoids Characterization Source: ASTESJ URL: [Link]

  • Title: Algorithm for rapid identification of flavonoids classes Source: CABI Digital Library URL: [Link]

Sources

Method

Application Note: Laboratory-Scale Enantioselective Synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Abstract This document provides a comprehensive technical guide for the laboratory-scale synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, a key chiral intermediate in pharmaceutical development. The descr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the laboratory-scale synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, a key chiral intermediate in pharmaceutical development. The described methodology focuses on the highly reliable and stereoselective Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one. This guide details the underlying chemical principles, provides a step-by-step experimental protocol, outlines methods for purification and characterization, and includes a discussion of the critical parameters that ensure high yield and enantiopurity. It is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Overview

The chroman-4-ol scaffold is a privileged structure in medicinal chemistry, with fluorinated chiral derivatives being of particular interest due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability and binding affinity.[1][2] The target molecule, (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, represents a valuable chiral building block whose stereochemistry at the C4 position is often crucial for its intended pharmacological activity.[3]

The most direct and efficient strategy for preparing this enantiomerically pure alcohol is the asymmetric reduction of the corresponding prochiral ketone, 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one.[1][3] Several methods exist for this transformation, including:

  • Biocatalytic Reduction: Utilizes ketoreductase (KRED) enzymes, offering a green and highly selective alternative.[3]

  • Asymmetric Transfer Hydrogenation: Employs chiral transition metal catalysts (e.g., Ruthenium, Rhodium) with a hydrogen donor.[3]

  • Chiral Hydride Reduction: Involves stoichiometric or catalytic use of chiral reducing agents.

Among these, the Corey-Bakshi-Shibata (CBS) reduction stands out for its broad substrate scope, high enantioselectivity, and predictable stereochemical outcome, making it a robust choice for laboratory-scale synthesis.[4][5] This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane source to facilitate a highly controlled hydride transfer.[6] This application note will focus exclusively on the CBS reduction pathway.

The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Perspective

The efficacy of the CBS reduction lies in its well-defined catalytic cycle, which creates a rigid chiral environment for the hydride transfer.[7] The key to its high enantioselectivity is the formation of a six-membered, chair-like transition state.[6]

The catalytic cycle proceeds as follows:

  • Catalyst-Borane Adduct Formation: The borane source (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the (R)-CBS catalyst. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[5]

  • Ketone Coordination: The prochiral ketone, 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one, coordinates to the now highly Lewis-acidic endocyclic boron. The ketone orients itself to minimize steric hindrance, with the larger substituent (the difluorinated aromatic ring) positioned away from the catalyst's chiral directing group.

  • Stereoselective Hydride Transfer: The activated hydride is delivered from the borane to the carbonyl carbon via a highly organized, six-membered transition state.[6] This controlled transfer occurs on a specific face of the ketone (the Re-face in this case), dictating the absolute stereochemistry of the resulting alcohol.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Below is a diagram illustrating the proposed transition state that leads to the desired (4R) enantiomer.

CBS_Mechanism cluster_TS Proposed Transition State for (4R) Product Formation Catalyst {(R)-CBS Catalyst} Product (4R)-Alkoxyborane Intermediate Catalyst->Product Stereoselective Hydride Transfer Ketone 6,8-Difluorochroman-4-one (Substrate) Ketone->Catalyst Coordination to Lewis Acidic Boron Borane BH₃ (Hydride Source) Borane->Catalyst Coordination to Lewis Basic Nitrogen caption Key interactions in the CBS reduction mechanism.

Caption: Key interactions in the CBS reduction mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol from 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )QuantityPurity/Grade
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-one268407-39-2C₉H₆F₂O₂184.141.84 g (10.0 mmol)>98%
(R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)112022-81-8C₁₈H₂₀BNO277.172.0 mL (2.0 mmol)1 Molar Solution
Borane-dimethyl sulfide complex (BMS)13292-87-0C₂H₇BS75.971.2 mL (~12.0 mmol)~10 M
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.1150 mLAnhydrous, >99.9%
Methanol (MeOH)67-56-1CH₄O32.0420 mLACS Grade
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.4620 mL1 Molar Solution
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11150 mLACS Grade
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-8NaHCO₃84.0150 mLSaturated Aqueous
Brine (Saturated NaCl Solution)7647-14-5NaCl58.4450 mLSaturated Aqueous
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37~5 gAnhydrous
Silica Gel7631-86-9SiO₂60.08As needed230-400 mesh
Experimental Workflow

Workflow start Setup Reaction Under N₂ Atmosphere cool Cool Anhydrous THF to 0 °C start->cool add_cbs Add (R)-CBS Catalyst cool->add_cbs add_bms Add Borane-DMS (Slowly) add_cbs->add_bms add_ketone Add Substrate Solution (6,8-Difluorochroman-4-one in THF) add_bms->add_ketone react Stir at 0 °C to RT (Monitor by TLC/LC-MS) add_ketone->react quench Quench with Methanol (Slowly at 0 °C) react->quench workup Aqueous Workup (HCl, EtOAc, NaHCO₃, Brine) quench->workup purify Purification by Column Chromatography workup->purify end (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol purify->end caption Overall workflow for the CBS reduction.

Caption: Overall workflow for the CBS reduction.

Step-by-Step Procedure

Reaction Setup:

  • To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 40 mL of anhydrous THF.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (2.0 mL, 2.0 mmol) to the cold THF via syringe.

  • Slowly add the borane-dimethyl sulfide complex (1.2 mL, ~12.0 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for 15 minutes at 0 °C.

Substrate Addition and Reaction: 5. In a separate dry flask, dissolve 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one (1.84 g, 10.0 mmol) in 10 mL of anhydrous THF. 6. Add the substrate solution dropwise to the reaction mixture over 30 minutes via a syringe pump, maintaining the internal temperature at 0 °C. 7. After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

Quenching and Workup: 9. Once the reaction is complete, carefully quench the reaction by slowly adding methanol (15 mL) dropwise at 0 °C. Vigorous gas evolution (hydrogen) will be observed. 10. After gas evolution ceases, allow the mixture to warm to room temperature and stir for 30 minutes. 11. Add 1 M HCl (20 mL) and stir for another 30 minutes. 12. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). 13. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL). 14. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: 15. Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) as the eluent. 16. Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol as a white solid or colorless oil.

Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount.

Expected Results
ParameterExpected Outcome
Physical Appearance White to off-white solid
Yield 85-95%
Chemical Purity (¹H NMR) >98%
Enantiomeric Excess (ee) >95% ee
Molecular Weight 186.16 g/mol [8]
Structural Confirmation
  • ¹H and ¹³C NMR: To confirm the molecular structure and assess chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z [M+H]⁺ = 187.05).

Enantiomeric Excess (ee) Determination

The enantiomeric excess is the most critical quality attribute for this synthesis and must be determined using a chiral separation technique.[9][10] Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[11][12]

Example Chiral HPLC Method:

  • Column: Chiralpak AD-H or equivalent polysaccharide-based chiral stationary phase.[12]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: The (4R) enantiomer will have a distinct retention time from the (4S) enantiomer. The ee is calculated from the peak areas of the two enantiomers: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Safety Precautions

  • Borane-Dimethyl Sulfide Complex (BMS): BMS is a corrosive, flammable liquid with a strong odor. It reacts violently with water to release flammable hydrogen gas. Handle only in a well-ventilated fume hood under an inert atmosphere.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be conducted in a fume hood.

References

  • Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications (RSC Publishing).
  • (S)-6,8-Difluorochroman-4-amine | 1003887-61-3. Benchchem.
  • An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol from 5,7. Benchchem.
  • Synthesis of fluorinated tricyclic chromanones via asymmetric tandem reaction. ResearchGate.
  • Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Thieme.
  • ChemInform Abstract: Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives. ResearchGate.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation.
  • Corey-Bakshi-Shibata Reduction. Alfa Chemistry.
  • Synthesis of (d) 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. Molbase.
  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
  • (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. PubChem.
  • 6,8-difluoro-3,4-dihydro-2h-1-benzopyran-4-one. PubChemLite.
  • Corey–Itsuno reduction. Wikipedia.
  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate.
  • The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery.
  • (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. PubChem.
  • (4r)-6,8-Difluoro-3,4-dihydro-2h-1-benzopyran-4-ol. ChemScene.
  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications.
  • A high throughput approach to purifying chiral molecules using 3μm analytical chiral stationary phases via supercritical fluid chromatography. PubMed.
  • Method for synthesizing 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and alkyl ester thereof. Google Patents.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Technology Networks.
  • 1270293-73-6|(4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. BLD Pharm.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Stereoselectivity in the Synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereoselective synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereoselective synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. The primary focus is on the asymmetric reduction of the prochiral ketone precursor, 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format to help you rapidly diagnose and solve problems at the bench.

Q1: My asymmetric reduction is yielding low enantiomeric excess (ee%) for the desired (4R)-alcohol. What are the primary causes and how can I systematically improve the stereoselectivity?

A1: Low enantioselectivity is the most common challenge in this synthesis. It indicates that the energy difference between the two diastereomeric transition states leading to the (R)- and (S)-alcohols is insufficient. This can stem from several factors. A systematic approach is crucial for optimization.

  • A. Suboptimal Catalyst-Substrate Pairing: The electronic and steric properties of your specific substrate, 6,8-difluoro-2H-1-benzopyran-4(3H)-one, may not be ideal for the chosen catalyst. The electron-withdrawing fluorine atoms can influence the electronics of the carbonyl group, affecting its interaction with the catalyst.

    • Solution: Screen a panel of catalysts. If using a Noyori-type catalyst, vary the arene ligand (e.g., p-cymene, mesitylene) and the sulfonyl group on the diamine ligand (e.g., tosyl, mesyl). For a CBS reduction, catalysts with different steric bulk on the oxazaborolidine ring can be tested.[1][2]

  • B. Elevated or Fluctuating Reaction Temperature: The enantioselectivity of most asymmetric reductions is highly temperature-dependent. Higher temperatures provide enough thermal energy to overcome the small activation energy barrier difference between the two competing diastereomeric transition states, leading to a more racemic product.

    • Solution: Lower the reaction temperature.[1] Perform a temperature-screening experiment at intervals such as 0 °C, -20 °C, and -78 °C. While lower temperatures often enhance selectivity, they also decrease the reaction rate, so extended reaction times may be necessary.

  • C. Competing Uncatalyzed Background Reaction: The reducing agent (e.g., borane, isopropanol) can directly reduce the ketone without the mediation of the chiral catalyst.[1] This non-selective pathway produces a racemic mixture of the alcohol, which erodes the overall enantiomeric excess.

    • Solution: This issue can be mitigated by lowering the temperature to slow the uncatalyzed reaction more significantly than the catalyzed one.[3] Alternatively, a slower, less reactive reducing agent might be beneficial. In some cases, increasing the catalyst loading can favor the catalyzed pathway, though this is not always economically ideal.[1]

  • D. Catalyst Decomposition or Inhibition: Many asymmetric catalysts, particularly organometallic complexes like those used in hydrogenation, are sensitive to oxygen and moisture.[1] Impurities in the substrate or solvent can also act as catalyst poisons.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Using freshly opened, high-purity solvents and recrystallized substrate is highly recommended.

Q2: I'm observing significant batch-to-batch inconsistency in my stereoselectivity, even when following the same protocol. What should I investigate?

A2: Batch-to-batch variability typically points to subtle, uncontrolled changes in experimental parameters.

  • A. Reagent and Solvent Quality: The most common culprit is water content in solvents, especially THF or isopropanol. Different lots of catalysts or starting materials may also contain varying levels of impurities.

    • Solution: Always use freshly distilled or anhydrous grade solvents from a newly opened bottle. If possible, measure the water content of your solvent prior to use (e.g., by Karl Fischer titration). Purify the starting ketone by recrystallization or column chromatography if its purity is suspect.

  • B. Inert Atmosphere Technique: Minor leaks in your reaction setup can introduce enough oxygen or moisture to partially deactivate the catalyst, leading to inconsistent results.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use high-quality septa and a positive pressure of a high-purity inert gas. For highly sensitive reactions, working in a glovebox is ideal.

  • C. Precise Temperature Control: The difference between -75 °C and -78 °C (a dry ice/acetone bath) might seem small, but it can be significant for selectivity. Inconsistent bath temperatures or slow cooling can affect the outcome.

    • Solution: Use a cryostat for precise temperature control if available. When using cooling baths, ensure they are well-insulated and have consistent composition. Add reagents slowly and pre-cool solutions before addition to maintain a stable temperature.

Q3: While trying to improve ee% by lowering the temperature, my reaction yield has dropped significantly due to incomplete conversion. How can I balance selectivity and yield?

A3: This is a classic trade-off in reaction optimization. A highly selective reaction is not practical if it produces a very low yield.

  • A. Extend Reaction Time: The most straightforward solution is to allow the reaction to run for a longer period at the optimal low temperature. Monitor the reaction by TLC or LC-MS to determine when it has reached completion.

  • B. Optimize Catalyst Loading: A modest increase in catalyst loading can sometimes improve the reaction rate at low temperatures without negatively impacting selectivity. This should be evaluated empirically (e.g., testing 1 mol%, 2 mol%, and 5 mol% loading).

  • C. Solvent Selection: The starting ketone may have poor solubility in the chosen solvent at very low temperatures.

    • Solution: Screen alternative solvents or solvent mixtures. For example, dichloromethane (DCM) often provides better solubility at low temperatures than THF. A co-solvent might also improve solubility and reaction kinetics.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalytic systems for the asymmetric reduction of an aromatic ketone like 6,8-difluoro-2H-1-benzopyran-4(3H)-one?

A1: Three main classes of catalytic systems are highly effective for this type of transformation. The best choice often depends on available equipment, scale, and cost considerations.

Catalyst SystemDescriptionProsConsKey Optimization Parameters
Noyori-type ATH Asymmetric Transfer Hydrogenation using Ru(II) catalysts with a chiral diamine ligand (e.g., TsDPEN).[4] Uses a hydrogen source like isopropanol or formic acid/triethylamine.Operationally simple (no high-pressure H₂ gas).[4] Excellent track record for aromatic ketones. Tolerant of many functional groups.Catalyst can be expensive. Optimization of base and solvent may be needed.Ligand choice, hydrogen source, temperature, base (if used).
CBS Reduction Corey-Bakshi-Shibata reduction using a chiral oxazaborolidine catalyst with a borane source (e.g., BH₃•THF, BMS).[5][6]Commercially available and relatively inexpensive catalysts. Predictable stereochemical outcome.[6]Highly sensitive to moisture.[1] Borane reagents require careful handling. May give lower selectivity for some substrates.Catalyst structure, borane source, temperature, solvent.
Biocatalysis (KREDs) Utilizes ketoreductase enzymes (KREDs) which use a cofactor like NADPH to deliver a hydride.Often provides exceptionally high ee% (>99%). Operates in mild, aqueous conditions. Environmentally friendly.Requires screening of an enzyme library to find a "hit". Can be sensitive to substrate concentration and co-solvents.Enzyme choice, pH, temperature, co-solvent, cofactor regeneration system.

Q2: How does a Noyori-type catalyst achieve such high stereoselectivity in an Asymmetric Transfer Hydrogenation (ATH) reaction?

A2: The high stereoselectivity arises from a well-defined, six-membered ring transition state formed in the catalytic cycle. The mechanism is believed to be a metal-ligand bifunctional catalysis.[7]

  • Catalyst Activation: The Ru-Cl precatalyst reacts with a base and the hydrogen source (e.g., isopropanol) to form the active Ru-Hydride species.

  • Transition State Assembly: The ketone substrate coordinates to the ruthenium center. Simultaneously, the N-H group on the chiral diamine ligand forms a hydrogen bond with the ketone's carbonyl oxygen.

  • Stereocontrolling Hydride Transfer: This assembly creates a rigid, chair-like six-membered transition state. The bulky groups on the chiral ligand create a sterically defined pocket, forcing the ketone to orient itself in a way that minimizes steric clashes. This preferred orientation exposes one specific face of the carbonyl to the ruthenium-hydride, leading to a highly selective hydride transfer. A stabilizing CH-π interaction between the arene ligand on the ruthenium and the aromatic ring of the ketone substrate is often cited as a key factor in locking in this geometry and achieving high enantioselectivity.[8]

  • Product Release & Regeneration: After hydride transfer, the resulting alcohol product is released, and the catalyst is regenerated to continue the cycle.

Noyori ATH Cycle cluster_0 Catalytic Cycle Precatalyst [Ru(arene)(diamine)] ActiveCatalyst Ru-H (Active Species) Precatalyst->ActiveCatalyst + iPrOH - Acetone, H+ Acetone_out Acetone (Byproduct) Precatalyst->Acetone_out TS [Ru-H---Ketone]‡ (Transition State) ActiveCatalyst->TS + Ketone ProductComplex [Ru-Alkoxide] TS->ProductComplex Hydride Transfer ProductComplex->ActiveCatalyst + iPrOH - Alcohol Alcohol_out (4R)-Alcohol (Product) ProductComplex->Alcohol_out Ketone_in Ketone (Substrate) Ketone_in->TS iPrOH_in Isopropanol (H- Source) iPrOH_in->Precatalyst caption Fig 1. Simplified Catalytic Cycle for Noyori ATH.

Fig 1. Simplified Catalytic Cycle for Noyori ATH.

Q3: My attempts at optimization are not yielding sufficient improvement. What is a logical workflow to follow?

A3: A structured approach is key when optimization stalls. The following workflow diagram outlines a logical progression for troubleshooting and improving enantioselectivity.

Troubleshooting Workflow Start Start: Low ee% (<90%) Observed Check_Purity Step 1: Verify Reagent Purity - Recrystallize Ketone - Use Anhydrous Solvents - Check Catalyst Lot Start->Check_Purity Eval_1 ee% Improved? Check_Purity->Eval_1 Check_Temp Step 2: Optimize Temperature - Screen at 0°C, -20°C, -78°C - Ensure Strict Temp. Control Eval_2 ee% Improved? Check_Temp->Eval_2 Eval_1->Check_Temp No/Minor Success Success: ee% >95% Eval_1->Success Yes Screen_Catalyst Step 3: Screen Catalysts - Vary Ligand (ATH) - Vary Catalyst Sterics (CBS) - Test Different Catalyst Class Eval_2->Screen_Catalyst No/Minor Eval_2->Success Yes Eval_3 ee% Improved? Screen_Catalyst->Eval_3 Screen_Solvent Step 4: Screen Solvents - Test THF, DCM, Toluene, etc. - Consider Solvent Mixtures Eval_3->Screen_Solvent No/Minor Eval_3->Success Yes Screen_Solvent->Success Yes Consult Consult Literature for Specialized Conditions Screen_Solvent->Consult No

Fig 2. Troubleshooting Workflow for Low Enantioselectivity.

Section 3: Experimental Protocols

Protocol 1: Representative Asymmetric Transfer Hydrogenation (ATH)

Disclaimer: This is a representative protocol and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one (1.0 eq)

  • (1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine (TsDPEN) (0.01 eq)

  • [RuCl₂(p-cymene)]₂ (0.005 eq)

  • Formic acid (5.0 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, add [RuCl₂(p-cymene)]₂ and (1R,2R)-TsDPEN. Add anhydrous, degassed solvent to dissolve the components and stir the resulting solution at room temperature for 30 minutes.

  • Azeotrope Formation: In a separate flame-dried flask under Argon, dissolve triethylamine in the solvent and then add formic acid dropwise at 0 °C to form the 5:2 formic acid:triethylamine azeotrope.

  • Reaction Setup: To the flask containing the azeotrope, add a solution of the 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one substrate in the same solvent.

  • Initiation: Cool the substrate/azeotrope mixture to the desired reaction temperature (e.g., 0 °C). Transfer the prepared catalyst solution from step 1 into this flask via cannula.

  • Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) of the purified (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol using chiral HPLC or SFC.

References

  • Pástor, M., Rapi, Z., & Török, B. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 23(10), 2631. [Link]

  • Fallas, C., & Lledós, A. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. SynArchive. [Link]

  • Morris, D. J., & Wills, M. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1155–1164. [Link]

  • Lu, Y., et al. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Chemistry – An Asian Journal, 15(23), 4058-4062. [Link]

  • Itsuno, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]

  • Armstrong, J. D., et al. (1991).
  • Handa, M., et al. (2006). Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. Organic Letters, 9(1), 105-107. [Link]

  • Organic Chemistry, Reaction Mechanism. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Difluorinated Chromanols

Welcome to the Advanced Technical Support Center for the synthesis of difluorinated chromanols. Compounds such as (R)-5,7-difluorochroman-4-ol are critical chiral building blocks in modern pharmaceutical development, mos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of difluorinated chromanols. Compounds such as (R)-5,7-difluorochroman-4-ol are critical chiral building blocks in modern pharmaceutical development, most notably in the synthesis of potassium-competitive acid blockers like Tegoprazan[1].

Because the electron-withdrawing nature of fluorine dramatically alters both the reactivity of the aromatic ring and the redox potential of the ketone intermediate, researchers frequently encounter bottlenecks including stalled conversions, poor enantiomeric excess (e.e.), and intractable emulsions during workup. This guide provides field-proven, mechanistically grounded solutions to overcome these low-yield scenarios.

Quantitative Performance Benchmark

Before troubleshooting, it is critical to verify that your chosen synthetic route aligns with industry-standard performance metrics. The table below summarizes the validated baseline data for the asymmetric reduction of 5,7-difluorochroman-4-one to (R)-5,7-difluorochroman-4-ol[1].

Synthetic MethodologyCatalyst / EnzymeReducing Agent / Acyl DonorTemp (°C)Time (h)Target Yield (%)Target e.e. (%)
Ru-Catalyzed ATH RuCl(TsDPEN)(p-cymene)Formic Acid / TEA (5:2)40189296
CBS Reduction (S)-Me-CBSBH₃·THFRT29296
Bioreduction KRED / GDHGlucose / NADP⁺301295>99
Lipase Resolution Novozym 435Vinyl Acetate4024>45*>99

*Yield is theoretically limited to 50% due to the principles of kinetic resolution.

Phase 1: Upstream Cyclization Issues

Q1: My intramolecular Friedel-Crafts acylation to form the precursor 5,7-difluorochroman-4-one yields heavy polymeric tars and <40% product. How do I suppress these side reactions?

Mechanistic Causality: The precursor, 3-(3,5-difluorophenoxy)propionic acid, contains an aromatic ring that is highly deactivated by two fluorine atoms. To force the cyclization, harsh acidic conditions (like concentrated sulfuric acid) are required[2]. However, if the temperature exceeds 55 °C or if localized exotherms occur during reagent addition, the acidic environment will cleave the ether linkage. The resulting highly reactive phenolic intermediates rapidly polymerize, forming the black tars you are observing and decimating your yield.

Self-Validating Protocol: Optimized Acidic Cyclization

  • Preparation: Charge a reactor with 60 mL of concentrated sulfuric acid and stabilize the internal temperature precisely at 50 °C.

  • Controlled Addition: Add 3-(3,5-difluorophenoxy)propionic acid (20.0 g, 99 mmol) in 5 equal batches over 30 minutes.

    • Validation Checkpoint: Ensure complete dissolution before adding the next batch. The solution should remain yellow-green. If it darkens to brown, your addition rate is too fast, causing localized thermal spikes.

  • Reaction: Stir continuously at 50 °C for exactly 1.5 hours[2].

  • Quenching: Cool the mixture to room temperature, then pour it slowly into 800 mL of vigorously stirred ice water.

    • Validation Checkpoint: A successful reaction will immediately yield a colorless to pale-white precipitate.

  • Isolation: Let stand for 1 hour, filter, wash thoroughly with cold water to remove all residual acid, and dry over phosphorus pentoxide. Expected yield: ~86%[2].

Phase 2: Asymmetric Reduction Bottlenecks

Q2: When performing the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of 5,7-difluorochroman-4-one, my conversion stalls at 60%, resulting in low isolated yields. What is causing catalyst deactivation?

Mechanistic Causality: Ruthenium-catalyzed ATH relies on the continuous generation of a ruthenium hydride species from the decomposition of formic acid[3]. This process is exquisitely sensitive to pH. If the Formic Acid/Triethylamine (FA/TEA) azeotrope ratio deviates from exactly 5:2, or if trace sulfuric acid carries over from your upstream cyclization, the basic amine ligand on the chiral TsDPEN catalyst becomes protonated. This breaks the critical hydrogen-bonding network required for the transition state, instantly stalling the reaction and destroying enantioselectivity.

ATH_Troubleshooting Start Stalled ATH Reaction (<60% Conversion) CheckpH Check FA/TEA Ratio (Target 5:2) Start->CheckpH pH imbalance CheckImp Check Substrate Purity (Trace Acid?) Start->CheckImp Catalyst poisoning AdjustRatio Adjust to 5:2 Restore Hydride Donor CheckpH->AdjustRatio Success >92% Yield >96% ee AdjustRatio->Success Purify Aqueous Wash & Recrystallize Remove Catalyst Poisons CheckImp->Purify Purify->Success

Troubleshooting logic for stalled Ru-catalyzed ATH of difluorochromanones.

Self-Validating Protocol: Ru-Catalyzed ATH

  • Azeotrope Preparation: Prepare a fresh solution of formic acid and triethylamine strictly at a 5:2 molar ratio. Verify the pH is approximately 4.5.

  • Reaction Setup: In a dry reactor, combine 5,7-difluorochroman-4-one (1.0 g, 5.43 mmol),[RuCl((S,S)-TsDPEN)(p-cymene)] (0.054 mmol, 1 mol%), and 5 mL of the FA/TEA solution in 20 mL of anhydrous dichloromethane[1].

  • Execution: Stir at 40 °C for 18 hours[1].

    • Validation Checkpoint: Monitor by HPLC at 4 hours and 18 hours. If conversion at 4 hours is <30%, abort, wash your starting material with saturated NaHCO₃ to remove acid poisons, and restart.

  • Workup: Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Q3: I switched to a Ketoreductase (KRED) biocatalytic system to achieve >99% e.e., but my yields are inconsistent. How do I stabilize the enzymatic conversion?

Mechanistic Causality: KRED enzymes require a robust cofactor recycling system (NADP⁺ to NADPH) driven by Glucose Dehydrogenase (GDH)[3]. As GDH oxidizes glucose to regenerate NADPH, it produces gluconic acid as a byproduct. Because the difluorinated substrate is highly hydrophobic, reactions are often run in concentrated suspensions. If the generated gluconic acid is not neutralized immediately, the localized pH drops below 5.0, causing irreversible denaturation of both KRED and GDH proteins[4].

KRED_Cycle Substrate 5,7-Difluorochroman-4-one (Poorly Soluble) KRED Ketoreductase (KRED) Substrate->KRED Product (R)-5,7-Difluorochroman-4-ol (Target) KRED->Product Reduction NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regeneration Gluconic Gluconic Acid (Lowers pH) GDH->Gluconic Oxidation Glucose Glucose Glucose->GDH

Coupled KRED/GDH enzymatic network for asymmetric reduction and cofactor recycling.

Self-Validating Protocol: pH-Stat Bioreduction

  • System Initialization: In a reactor, combine 3.5 mL of pure water, 1.5 g of glucose, 1 g of 5,7-difluorochroman-4-one, and 0.001 g of NADP⁺[4].

  • Enzyme Addition: Add 5 mL of KRED liquid enzyme and 1.5 mL of GDH liquid enzyme[4]. Add 10% v/v isopropanol to aid substrate solubility[1].

  • Reaction & Titration: Stir at 30 °C for 12–24 hours[1]. Use an automated pH-stat titrator loaded with 1M NaOH to maintain the pH strictly between 6.5 and 7.0.

    • Validation Checkpoint: Base consumption will be strictly proportional to ketone reduction. If base consumption ceases before HPLC indicates >95% conversion, the enzyme has denatured.

Phase 3: Downstream Processing & Isolation

Q4: During extraction of the difluorochromanols from the KRED reaction, I form unbreakable emulsions and lose up to 20% of my yield in the aqueous phase. How can I improve recovery?

Mechanistic Causality: The combination of highly polar (R)-5,7-difluorochroman-4-ol, residual unreacted ketone, and high concentrations of solubilized proteins (KRED/GDH) acts as a potent surfactant system, creating stable oil-in-water emulsions during solvent extraction.

Self-Validating Protocol: Emulsion-Free Isolation

  • Protein Denaturation: Upon reaction completion, heat the system to 70 °C and hold for exactly 30 minutes to fully denature and precipitate the enzymatic proteins[4].

  • Scavenging: Cool the system to 5–10 °C. Add 10 g of diatomaceous earth (Celite) to the mixture and stir for 10 minutes[4]. The Celite acts as a binding matrix for the denatured proteins.

  • Filtration: Filter the mixture through a sintered glass funnel. Collect the filter cake.

  • Extraction: Extract the solid filter cake 2–3 times with 120 mL of absolute ethanol (or ethyl acetate)[3][4].

    • Validation Checkpoint: The filtrate should be perfectly clear with no phase separation issues.

  • Concentration: Evaporate the solvent to dryness under reduced pressure to obtain the crude (R)-5,7-difluorochroman-4-ol with up to 96% yield and 99.4% e.e[4].

Sources

Troubleshooting

separation of (4R) and (4S) enantiomers of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Welcome to the Technical Support Center for the chiral resolution of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (also known as 6,8-difluorochroman-4-ol). As a Senior Application Scientist, I have designed this guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (also known as 6,8-difluorochroman-4-ol).

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and chromatographic complexities of separating the (4R) and (4S) enantiomers of this specific fluorinated chromanol. The presence of the strongly electron-withdrawing fluorine atoms at the 6 and 8 positions significantly alters the electron density of the benzopyran core, impacting both enzymatic recognition and chiral stationary phase (CSP) interactions.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and the mechanistic causality behind each experimental parameter.

SECTION 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) is the most scalable method for isolating the enantiomers of chromanol derivatives. By utilizing a stereoselective lipase, we can selectively acetylate the (4R)-enantiomer, leaving the (4S)-enantiomer as an unreacted alcohol for easy chromatographic separation [1].

FAQ & Troubleshooting

Q: My lipase-catalyzed resolution is stalling at ~30% conversion instead of the theoretical 50% yield. Why is this happening, and how do I fix it? A: This is a classic thermodynamic equilibrium issue caused by the choice of your acyl donor. If you are using reversible acyl donors like ethyl acetate or isopropyl acetate, the generation of the byproduct (ethanol or isopropanol) drives the reverse reaction (hydrolysis of your newly formed chiral acetate) [2]. Causality & Solution: Switch your acyl donor to vinyl acetate . When lipases transfer the acetyl group from vinyl acetate to the (4R)-hydroxyl group of the chromanol, the byproduct is vinyl alcohol, which rapidly tautomerizes into acetaldehyde. This tautomerization is irreversible, effectively driving the reaction forward to the theoretical 50% conversion limit.

Q: I am observing low enantiomeric excess (ee < 80%) for the unreacted (4S)-alcohol. Is the enzyme losing its stereoselectivity? A: The enzyme is likely intact, but the 6,8-difluoro substitution pattern is sterically and electronically demanding. The fluorine atoms withdraw electron density from the aromatic ring, slightly altering the puckering of the dihydropyran ring compared to unsubstituted chromanols. Causality & Solution: If you are using Burkholderia cepacia lipase (Amano PS), switch to Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin). The active site pocket of CAL-B accommodates the altered trajectory of the fluorinated aromatic ring much better, consistently yielding >99% ee for the (4S)-alcohol [1].

Self-Validating Protocol: Scalable EKR of 6,8-Difluorochroman-4-ol

This protocol is designed to be self-validating; the distinct retention factors ( Rf​ ) of the products on Thin Layer Chromatography (TLC) serve as an immediate visual confirmation of success before proceeding to HPLC.

  • Substrate Preparation: Dissolve 10.0 g of racemic 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol in 100 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 15.0 mL of vinyl acetate (approx. 3 equivalents). Ensure the vinyl acetate is freshly distilled to remove stabilizing agents.

  • Biocatalyst Addition: Add 1.0 g of Novozym 435 (immobilized CAL-B).

  • Incubation: Place the reaction vessel in an orbital shaker at 35 °C and 200 rpm.

  • Validation Step (TLC): After 24 hours, spot the mixture on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 4:1). You should see two distinct spots: the unreacted (4S)-alcohol ( Rf​≈0.3 ) and the newly formed (4R)-acetate ( Rf​≈0.7 ).

  • Termination & Filtration: Once the TLC spots are of equal intensity (approx. 48 hours), filter the mixture through a sintered glass funnel to recover the enzyme (which can be washed with MTBE and reused).

  • Separation: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the pure (4S)-alcohol and the (4R)-acetate.

  • Hydrolysis (Optional): To recover the (4R)-alcohol, treat the isolated (4R)-acetate with 2M NaOH in methanol for 2 hours at room temperature, followed by aqueous workup.

EKR_Workflow Racemate Racemic 6,8-difluoro- chroman-4-ol Enzyme Novozym 435 Lipase + Vinyl Acetate Racemate->Enzyme Reaction Kinetic Resolution (Selective Acetylation) Enzyme->Reaction Mixture Mixture: (4S)-Alcohol + (4R)-Acetate Reaction->Mixture Separation Silica Gel Flash Chromatography Mixture->Separation S_Alcohol (4S)-6,8-difluoro- chroman-4-ol (Target Enantiomer) Separation->S_Alcohol Elutes slower (Rf 0.3) R_Acetate (4R)-Acetate (Byproduct) Separation->R_Acetate Elutes faster (Rf 0.7) Hydrolysis Alkaline Hydrolysis (NaOH / MeOH) R_Acetate->Hydrolysis R_Alcohol (4R)-6,8-difluoro- chroman-4-ol Hydrolysis->R_Alcohol

Figure 1: Enzymatic Kinetic Resolution (EKR) workflow for the separation of (4S) and (4R) enantiomers.

SECTION 2: Chiral Chromatography (HPLC/SFC)

For analytical determination of enantiomeric excess (ee) or small-scale preparative isolation without chemical derivatization, chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard [3].

FAQ & Troubleshooting

Q: I am seeing severe peak tailing and poor resolution ( Rs​<1.5 ) on my cellulose-based CSP. How can I improve the peak shape? A: Peak tailing in chiral chromanols is often caused by non-specific secondary interactions between the C4-hydroxyl group of the analyte and the residual free silanols on the silica support of the CSP [4]. Causality & Solution: Add a basic modifier to your mobile phase. Incorporating 0.1% Diethylamine (DEA) or Ethanolamine into your Hexane/Isopropanol mobile phase will competitively bind to the acidic silanol sites, drastically sharpening the peaks and improving the resolution factor ( Rs​ ).

Q: Should I use an Amylose-based or Cellulose-based column for the 6,8-difluoro derivative? A: Both will work, but they offer different elution orders due to their distinct helical supramolecular structures. Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) typically elutes the (4S)-enantiomer first, while Amylose-based columns (e.g., CHIRALPAK® AD-H) often reverse this elution order. If your goal is to detect a trace amount of the (4R) impurity in a (4S) batch, choose the column where the trace impurity elutes before the main peak to prevent it from being swallowed by the main peak's tail.

Quantitative Data: CSP and Mobile Phase Optimization

Table 1: Chromatographic parameters for the chiral separation of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)ModifierFlow RateTypical Elution OrderResolution ( Rs​ )
CHIRALCEL® OD-H (Cellulose)Hexane / Isopropanol (90:10)0.1% DEA1.0 mL/min(4S) then (4R)> 2.2
CHIRALPAK® AD-H (Amylose)Hexane / Ethanol (95:5)0.1% DEA1.0 mL/min(4R) then (4S)> 1.8
CHIRALPAK® IC (Immobilized)Dichloromethane / MeOH (98:2)None1.0 mL/min(4S) then (4R)> 2.5
Self-Validating Protocol: Analytical Chiral HPLC Method
  • System Preparation: Purge the HPLC system with HPLC-grade Hexane/Isopropanol (90:10 v/v) containing 0.1% DEA. Ensure baseline stability at 254 nm.

  • Column Equilibration: Install a CHIRALCEL® OD-H column (250 x 4.6 mm, 5 µm). Equilibrate at a flow rate of 1.0 mL/min at 25 °C for 45 minutes.

  • Sample Preparation: Dissolve 1.0 mg of the chromanol sample in 1.0 mL of the mobile phase. Validation check: The sample must be fully soluble; do not use injection solvents stronger than the mobile phase to avoid peak distortion.

  • Injection: Inject 10 µL of the sample.

  • Data Analysis: The (4S)-enantiomer will elute at approximately 8.5 minutes, and the (4R)-enantiomer will elute at approximately 11.2 minutes. Calculate the ee using the area under the curve (AUC).

HPLC_Logic Start Select Chiral Stationary Phase Amylose Amylose-based (e.g., CHIRALPAK AD-H) Start->Amylose Cellulose Cellulose-based (e.g., CHIRALCEL OD-H) Start->Cellulose MobilePhase Screen Mobile Phases (Add 0.1% DEA Modifier) Amylose->MobilePhase Cellulose->MobilePhase CheckRes Resolution (Rs) > 1.5? MobilePhase->CheckRes Optimize Adjust Alcohol % or Temperature CheckRes->Optimize No Success Validate Method & Determine ee % CheckRes->Success Yes Optimize->MobilePhase

Figure 2: Logical decision tree for chiral HPLC method development and optimization.

References

  • Benchchem Technical Support Team. "(R)-5,7-Difluorochroman-4-ol Synthesis and Enzymatic Resolution Protocols." Benchchem.
  • ChemRxiv Authors. "Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution." ChemRxiv.
  • PMC Contributors. "Chromatographic Separation of Vitamin E Enantiomers and Chromanol Derivatives." National Institutes of Health (NIH).
  • Zaggout et al. "Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology." Asian Journal of Chemistry.
Optimization

Technical Support Center: Regioselective Fluorination of the Benzopyran Core

Welcome to the technical support guide for navigating the complexities of regioselective fluorination on the benzopyran core. This document is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complexities of regioselective fluorination on the benzopyran core. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate fluorine into this privileged scaffold. Fluorinated benzopyrans are of significant interest due to fluorine's ability to modulate metabolic stability, lipophilicity, and binding affinity, making them valuable in drug discovery and materials science.[1][2][3]

However, achieving regiocontrol during fluorination is a significant synthetic challenge. This guide provides in-depth, troubleshooting-focused answers to common problems, explaining the underlying chemical principles to empower you to make informed decisions in your experiments.

Section 1: Troubleshooting Electrophilic Aromatic Fluorination

Electrophilic fluorination is the most common strategy for functionalizing the electron-rich aromatic ring of the benzopyran core.[4][5] Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are frequently used, but issues with selectivity and side reactions are common.[1][5][6]

FAQ 1: My electrophilic fluorination is not regioselective. How can I control which position on the benzene ring is fluorinated?

Answer: This is the most prevalent challenge. Regioselectivity in electrophilic aromatic substitution (SEAr) on the benzopyran ring is governed by the combined electronic effects of the pyran oxygen and any other substituents.

Causality:

  • The Pyran Oxygen: The oxygen atom is a powerful ortho, para-director due to its ability to donate a lone pair of electrons, stabilizing the cationic Wheland intermediate. In a standard benzopyran, this strongly activates the C6 and C8 positions.

  • Substituent Effects: Other electron-donating groups (EDGs) like hydroxyl or methoxy will further activate specific positions, while electron-withdrawing groups (EWGs) like ketones or esters will deactivate the ring, making the reaction more difficult and potentially altering the regiochemical outcome.

Troubleshooting Strategies:

  • Analyze Your Substrate's Electronics:

    • Unsubstituted Benzopyran: Fluorination will almost always favor the C6 and C8 positions. Separating these isomers can be difficult.

    • Substituted Benzopyran: If one of the activated positions (C6 or C8) is blocked, selectivity is greatly enhanced. If you have another activating group (e.g., a hydroxyl at C7), the position ortho to both activating groups (C8) often becomes the most nucleophilic and will be preferentially fluorinated.

  • Modify Reaction Conditions:

    • Solvent Choice: Less polar solvents can sometimes enhance selectivity by minimizing solvent-reagent interactions. Common solvents include acetonitrile (MeCN) and dichloromethane (DCM).[7]

    • Temperature Control: Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lowest activation energy, which is typically the most electronically favored position.[8][9]

  • Consider a Directed C-H Fluorination Approach:

    • If electronic factors do not favor your desired position, a directing group strategy is necessary. This involves installing a group that coordinates to a transition metal catalyst, bringing the fluorinating agent into proximity with a specific C-H bond (usually ortho to the directing group).[10] This advanced method offers excellent control but requires additional synthetic steps.[10]

FAQ 2: I am observing significant product decomposition or charring when using Selectfluor®. What is causing this and how can I prevent it?

Answer: Decomposition often stems from the high oxidizing potential of electrophilic N-F reagents, especially with highly activated benzopyran systems.

Causality:

  • Over-activation: Benzopyrans with multiple strong electron-donating groups (e.g., dihydroxy-substituted) are extremely electron-rich. They can react uncontrollably with powerful electrophiles/oxidants like Selectfluor®.

  • Single-Electron Transfer (SET) Mechanism: The reaction between a highly electron-rich arene and Selectfluor® may proceed via a single-electron transfer (SET) mechanism rather than a clean SEAr pathway.[11] This generates radical intermediates that can lead to a cascade of decomposition and polymerization reactions.

  • Solvent Reactivity: Selectfluor® can react exothermically and violently with certain polar aprotic solvents like DMF and DMSO.[7][8]

Troubleshooting Strategies:

  • Switch to a Milder Fluorinating Agent: If your substrate is highly activated, Selectfluor® may be too reactive. Consider using NFSI, which is still a potent electrophile but generally less oxidizing.[5][6]

  • Protect Activating Groups: Temporarily protecting highly activating groups like phenols (e.g., as methyl ethers or acetates) can temper the reactivity of the aromatic ring, leading to a cleaner reaction.

  • Temperature and Addition Control:

    • Begin the reaction at a low temperature (e.g., 0 °C or even -78 °C) and warm slowly.[8]

    • Add the fluorinating agent portion-wise or as a solution via syringe pump over an extended period. This keeps the instantaneous concentration of the reagent low, minimizing side reactions.

  • Ensure Solvent Compatibility: Always use non-reactive, anhydrous solvents such as acetonitrile, dichloromethane, or ethyl acetate.[7][8]

Section 2: Troubleshooting Benzylic and Aliphatic Fluorination

While aromatic fluorination is common, functionalizing the pyran ring, particularly at the benzylic C4 position, presents a different set of challenges.

FAQ 3: I am trying to fluorinate the benzylic C4 position of a chromane derivative but am only getting aromatic fluorination. How can I favor the benzylic position?

Answer: This is a classic selectivity problem between SEAr and radical C-H fluorination. Electrophilic reagents like Selectfluor® will preferentially react with the electron-rich aromatic ring. To target the benzylic C-H bond, you must promote a radical-based mechanism.

Causality:

  • The benzylic C-H bonds at the C4 position are weaker than aromatic C-H bonds and are susceptible to hydrogen atom transfer (HAT) to form a stabilized benzylic radical.

  • Electrophilic fluorinating agents (e.g., Selectfluor®, NFSI) can act as fluorine atom transfer agents to carbon-centered radicals.[12]

Troubleshooting Strategies:

  • Initiate a Radical Reaction:

    • Photocatalysis: Using a photocatalyst (like decatungstate) or UV irradiation can initiate the reaction by promoting HAT from the benzylic position.[13][14] The resulting benzylic radical is then trapped by the N-F reagent.

    • Radical Initiator: A chemical initiator like AIBN can also be used to start the radical chain reaction.[13]

  • Solvent Choice is Critical: The choice of solvent can surprisingly switch the reaction pathway. For some substrates, non-aqueous conditions favor HAT (benzylic fluorination), while aqueous media can promote a SET pathway leading to other products.[12][15][16][17]

  • Deactivate the Aromatic Ring: If possible, installing a mild electron-withdrawing group on the aromatic ring can decrease its nucleophilicity, reducing its competitiveness in electrophilic reactions and giving the radical pathway a chance to dominate.

Section 3: General Troubleshooting and Best Practices

FAQ 4: My reaction shows no conversion to the fluorinated product. What are the likely causes?

Answer: A lack of reactivity can stem from several fundamental experimental issues.

Troubleshooting Workflow:

G Start No Product Formation CheckReagent Check Fluorinating Agent Quality Start->CheckReagent CheckConditions Verify Anhydrous Conditions CheckReagent->CheckConditions Reagent is fresh & active? [Yes] Success Product Observed CheckReagent->Success Reagent is fresh & active? [No] -> Use fresh reagent CheckSubstrate Assess Substrate Reactivity CheckConditions->CheckSubstrate System is dry? [Yes] CheckConditions->Success System is dry? [No] -> Dry solvent/glassware IncreaseTemp Increase Reaction Temperature CheckSubstrate->IncreaseTemp Substrate deactivated (EWG)? [Yes] CheckSubstrate->Success Substrate deactivated (EWG)? [No] -> Re-evaluate mechanism UseStrongerReagent Use a More Potent Reagent IncreaseTemp->UseStrongerReagent Still no reaction? IncreaseTemp->Success Reaction proceeds? UseStrongerReagent->Success

Caption: Decision workflow for troubleshooting failed fluorination reactions.

Detailed Steps:

  • Reagent Quality: N-F reagents can degrade over time, especially if exposed to moisture. Always use a fresh bottle or a reagent that has been stored properly in a desiccator.[7][8]

  • Anhydrous Conditions: Moisture can hydrolyze the fluorinating agent, generating HF and quenching the reaction.[8] Ensure all glassware is flame- or oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).[8]

  • Substrate Deactivation: If your benzopyran core is substituted with strong electron-withdrawing groups, it may not be nucleophilic enough to react with even strong electrophilic fluorinating agents. In this case, you may need to increase the reaction temperature significantly (reflux) or consider a different strategy, such as nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.[9]

  • Insufficient Reagent: Sterically hindered substrates may require a larger excess of the fluorinating agent to achieve a reasonable reaction rate.[7]

Section 4: Data and Protocols

Table 1: Comparison of Common Electrophilic Fluorinating Agents
ReagentStructureCommon NameReactivity/Oxidizing PowerKey AdvantagesKey Disadvantages
F-TEDA-BF₄ N(CH₂CH₂)₃N⁺-CH₂Cl F 2BF₄⁻Selectfluor® Very HighBench-stable solid, highly versatile, well-studied.[1]Can be too reactive for activated systems; can act as an oxidant.[8]
(PhSO₂)₂NF (C₆H₅SO₂)₂NFNFSI HighStable solid, good electrophile, generally less oxidizing than Selectfluor®.[5][6]Can be less reactive for deactivated substrates.
Protocol 1: General Procedure for Electrophilic Aromatic Fluorination of a Benzopyran Derivative

Disclaimer: This is a general guideline. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions, particularly temperature and stoichiometry, must be optimized for each specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the benzopyran substrate (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile (to make a ~0.1 M solution) and stir until the substrate is fully dissolved.

  • Reagent Addition: Add Selectfluor® (1.1 eq.) portion-wise at room temperature. For highly reactive substrates, cool the solution to 0 °C before addition.

  • Reaction: Stir the reaction mixture at room temperature (or the optimized temperature) and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reagent.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated benzopyran.

References

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020, April 29). RSC Publishing. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Electrophilic fluorination. Retrieved from [Link]

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transition metal catalysis and nucleophilic fluorination. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, June 12). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Retrieved from [Link]

  • PMC. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]

  • Synthesis of fluorinated benzophenones and phenylcoumarins. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (2023, April 17). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Retrieved from [Link]

  • SciSpace. (n.d.). The Fluorination of C−H Bonds: Developments and Perspectives. Retrieved from [Link]

  • PMC. (n.d.). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Wordpress. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Retrieved from [Link]

  • ChemRxiv. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Retrieved from [Link]

  • The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]

  • PMC. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Retrieved from [Link]

  • Chalmers Research. (2022, November 16). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Retrieved from [Link]

  • PubMed. (2012, August 21). Transition metal-catalyzed fluorination of multi carbon-carbon bonds: new strategies for fluorinated heterocycles. Retrieved from [Link]

  • Beilstein Journals. (2021, July 27). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Retrieved from [Link]

  • PubMed. (2019, January 14). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Retrieved from [Link]

  • ResearchGate. (2024, July 2). Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Retrieved from [Link]

  • ResearchGate. (n.d.). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Request PDF. Retrieved from [Link]

  • Beilstein Journals. (2024, July 1). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Welcome to the Technical Support Center for the asymmetric synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly known as (R)-6,8-difluorochroman-4-ol). This portal is designed for researchers and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly known as (R)-6,8-difluorochroman-4-ol). This portal is designed for researchers and drug development professionals optimizing Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) workflows.

Here, we move beyond basic protocols to explore the mechanistic causality behind reaction failures, providing self-validating methodologies to ensure high enantiomeric excess (ee) and quantitative conversion.

Process Overview & Mechanistic Causality

The synthesis of the chiral chromanol core relies on the ATH of 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one. While highly efficient, the 6,8-difluoro substitution pattern creates an electron-deficient aromatic system, rendering the chromanone highly base-sensitive and prone to side reactions like ring-opening or aldol condensation.

Understanding the catalytic cycle is essential for optimization. The active 16-electron Ru-amido complex coordinates with the hydrogen donor (typically a formic acid/triethylamine azeotrope) to form an 18-electron Ru-hydride intermediate. This bifunctional catalyst transfers a hydride to the ketone carbon and a proton to the ketone oxygen through a highly organized six-membered transition state, dictating the (4R) stereochemistry when the (R,R)-TsDPEN ligand is utilized[1].

ATH_Workflow Start Substrate Preparation 6,8-Difluoro-4-chromanone Prep Solvent Degassing Argon sparging of HCOOH/Et3N Start->Prep Cat Catalyst Activation Ru(OTf)[(R,R)-TsDPEN](p-cymene) Prep->Cat React Asymmetric Transfer Hydrogenation 40°C, S/C = 2000 Cat->React Monitor In-Process Control (IPC) Chiral HPLC Monitoring React->Monitor Workup Quench & Extraction 0°C, NaHCO3 / EtOAc Monitor->Workup Product Isolation (4R)-6,8-Difluoro-chroman-4-ol Workup->Product

Fig 1. Self-validating workflow for the ATH of 6,8-difluoro-4-chromanone.

Troubleshooting Guides & FAQs

Q1: Why does the enantiomeric excess (ee) of the product drop significantly after prolonged reaction times (e.g., >12 hours)? Causality: ATH using the HCOOH/Et₃N azeotrope is a thermodynamically reversible process. As the reaction progresses, formic acid is consumed (releasing CO₂). If the formate/amine ratio drops significantly, the reverse reaction (dehydrogenation of the chiral chromanol back to the achiral chromanone) becomes competitive. Because this reverse reaction and subsequent re-reduction can occur with lower stereofidelity, the product racemizes over time, a phenomenon well-documented in the2[2]. Solution: Implement strict In-Process Controls (IPC). Monitor the reaction kinetics closely via Chiral HPLC and quench the reaction immediately upon reaching >99% conversion. Do not leave the reaction stirring overnight unmonitored.

Q2: The conversion stalls at 60-70%. Adding more RuCl doesn't help. What is the root cause? Causality: Chromanones are highly base-sensitive. The 6,8-difluoro substitution withdraws electron density from the aromatic ring, making the ketone highly electrophilic but also susceptible to base-induced degradation. If the Et₃N concentration is too high, or if oxygen is present in the system, the active 16-electron Ru-amido species is irreversibly oxidized to an inactive Ru(IV) complex. Solution: Ensure the HCOOH:Et₃N ratio is strictly maintained at 5:2. Degas all solvents thoroughly with Argon; ATH catalysts are highly sensitive to dissolved oxygen.

Q3: Should I use the chloride (RuCl) or triflate (RuOTf) precatalyst for this specific substrate? Causality: The standard Noyori catalyst requires the dissociation of the chloride ion to form the active species, which often requires a slightly more basic environment. For base-sensitive substrates like 4-chromanones, minimizing excess base is critical. The triflate variant, Ru(OTf), features a highly labile leaving group, allowing the catalytic cycle to proceed efficiently under milder conditions. Solution: Upgrade to the Ru(OTf) precatalyst. It suppresses substrate decomposition and allows for higher Substrate/Catalyst (S/C) ratios (up to 3000) while maintaining quantitative yields and >97% ee, as noted in3[3].

Q4: Can I substitute the HCOOH/Et₃N azeotrope with aqueous sodium formate? Causality: While aqueous sodium formate eliminates the harsh pH swings of the amine-based azeotrope, standard Ru-TsDPEN catalysts have poor solubility and stability in purely aqueous media. Furthermore, the highly lipophilic 6,8-difluorochroman-4-one will precipitate, leading to severe mass transfer limitations. Solution: If an aqueous system is required, utilize a tethered Ru(II)/TsDPEN catalyst in a 1:1 Water/Methanol mixture. 4 and activity in aqueous environments for electron-rich and heteroaromatic ketones[4].

Troubleshooting_Logic Issue Issue Detected: Low ee or Low Conversion Check1 Is conversion stalled < 80%? Issue->Check1 Check2 Is conversion > 99% but ee is low? Issue->Check2 Cause1 Catalyst Poisoning or Base-Induced Degradation Check1->Cause1 Yes Cause2 Product Racemization (Reversible ATH) Check2->Cause2 Yes Action1 Strictly use 5:2 HCOOH/Et3N Degas thoroughly with Argon Cause1->Action1 Action2 Lower Temp to 40°C Quench immediately at completion Cause2->Action2

Fig 2. Mechanistic troubleshooting logic tree for ATH deviations.

Quantitative Data Presentation

The following table summarizes the optimization landscape for the ATH of 6,8-difluoro-4-chromanone, validating the causality discussed in the troubleshooting section.

Catalyst SystemHydrogen DonorTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (% ee)Mechanistic Observation
RuClHCOOH/Et₃N (5:2)4016>9996Standard baseline; requires strict IPC to prevent over-reaction.
RuClHCOOH/Et₃N (5:2)608>9988Elevated temp accelerates reversible hydride transfer, causing racemization.
Ru(OTf)HCOOH/Et₃N (5:2)4012>9998 Labile triflate ligand enhances activity; ideal for base-sensitive substrates.
Tethered-Ru(II)-(R,R)-TsDPENHCOONa (aq) / MeOH40248594Mass transfer limitations reduce conversion, but prevents pH-induced degradation.

Self-Validating Experimental Protocol

Objective: Synthesis of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol with >98% ee. Self-Validating Principle: This protocol incorporates a strict inert atmosphere and a mandatory In-Process Control (IPC) step. Because ATH is reversible, the IPC ensures the reaction is quenched exactly at the point of maximum conversion before thermodynamic racemization can occur.

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried Schlenk flask with 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one (1.0 eq, 10 mmol).

  • Prepare a 5:2 mixture of Formic Acid / Triethylamine (HCOOH/Et₃N). Degas the mixture by sparging with ultra-pure Argon for 30 minutes. Causality Check: Oxygen irreversibly oxidizes the active 16-electron Ru-amido species to an inactive Ru(IV) state. Degassing is non-negotiable.

Step 2: Catalyst Activation

  • In a separate inert vial, dissolve Ru(OTf) (0.05 mol%, S/C = 2000) in a minimal amount of degassed anhydrous dichloromethane (DCM).

  • Transfer the dark catalyst solution to the Schlenk flask containing the substrate via a gas-tight syringe.

Step 3: Reaction Execution

  • Add the degassed HCOOH/Et₃N mixture (5.0 mL) to the Schlenk flask.

  • Stir the reaction at 40 °C. Causality Check: Maintaining 40 °C balances the reaction rate with the thermal stability of the base-sensitive chromanone, preventing ring-opening side reactions.

Step 4: In-Process Control (IPC) & Quenching

  • After 8 hours, withdraw a 10 µL aliquot under Argon, dilute with Hexane/Isopropanol, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Once conversion reaches >99%, immediately cool the vessel to 0 °C in an ice bath.

  • Slowly quench by adding saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5). Causality Check: Neutralizing the formic acid immediately halts the reversible hydride transfer, locking in the enantiomeric excess.

Step 5: Isolation

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize from Hexane/EtOAc to yield the pure (4R)-chromanol.

References

  • Title: Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts Source: Kanto Chemical Co., Inc. URL: 3

  • Title: Ruthenium-Catalyzed Dynamic Kinetic Resolution Asymmetric Transfer Hydrogenation of β-Chromanones by an Elimination-Induced Racemization Mechanism Source: ACS Catalysis URL: 2

  • Title: Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate Source: PubMed (nih.gov) URL: 4

  • Title: Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes Source: PMC (nih.gov) URL: 1

Sources

Optimization

Technical Support Center: Chiral Pool Preservation &amp; Racemization Prevention

Welcome to the Technical Support Center for Chiral Pool Preservation. As researchers and drug development professionals, maintaining enantiomeric excess (ee) during synthetic sequences is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Pool Preservation. As researchers and drug development professionals, maintaining enantiomeric excess (ee) during synthetic sequences is critical. Chiral alcohols are highly susceptible to racemization during subsequent functional group transformations.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure absolute stereochemical control during your syntheses.

Troubleshooting Guide 1: Esterification & Acylation

Q: My chiral alcohol loses enantiomeric purity during standard acid-catalyzed esterification. Why is this happening, and how can I fix it?

The Causality: Traditional Fischer esterification relies on strong Brønsted acids (e.g., H₂SO₄) and heat. Under these conditions, the chiral hydroxyl group is protonated, converting it into a superior leaving group (water). If the C–O bond cleaves, it forms a planar, achiral carbocation intermediate (an Sₙ1 pathway) 1. Subsequent nucleophilic attack by the carboxylic acid occurs from either face, leading to catastrophic racemization.

The Solution: Shift your strategy from activating the alcohol to activating the carboxylic acid via the Steglich Esterification 2. By utilizing a carbodiimide coupling agent and a nucleophilic catalyst under mild, neutral conditions, the C–O bond of the chiral alcohol is never broken, guaranteeing 100% retention of configuration.

Protocol: Steglich Esterification (Stereochemical Retention)
  • Preparation: Dissolve the carboxylic acid (1.1 eq) and the chiral alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: DMAP acts as an acyl transfer reagent. It reacts with the transient O-acylisourea to form a highly reactive acylpyridinium intermediate, accelerating the reaction and preventing slow, racemizing side reactions.

  • Coupling Agent: Cool the solution to 0 °C. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in DCM dropwise.

    • Causality: Cooling prevents exothermic degradation of the sensitive O-acylisourea intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.

  • Self-Validation System:

    • In-Process: Monitor the formation of a white precipitate (dicyclohexylurea, DHU). The visual accumulation of DHU confirms the activation step is proceeding successfully.

    • Post-Process: After filtering the DHU and purifying the filtrate via flash chromatography, analyze the purified ester via Chiral HPLC against a racemic standard. The chromatogram must show >99% ee retention.

Steglich A Carboxylic Acid Activation B DCC Addition (Forms O-Acylisourea) A->B C DMAP Catalysis (Acylpyridinium Formation) B->C D Chiral Alcohol Attack (C-O Bond Intact) C->D E Chiral Ester (100% Retention) D->E DHU Precipitates

Caption: Steglich esterification workflow ensuring absolute stereochemical retention.

Troubleshooting Guide 2: Nucleophilic Substitution

Q: I need to replace my chiral hydroxyl group with an azide or ester, but treating the alcohol with strong acids yields a racemic mixture. How do I achieve clean substitution?

The Causality: Direct substitution of alcohols is notoriously difficult because the hydroxide ion is a poor leaving group. Converting it in situ with strong acids (like HBr) promotes an Sₙ1 mechanism, destroying the stereocenter.

The Solution: Utilize the Mitsunobu Reaction 3. This one-pot reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate to activate the alcohol as an alkoxyphosphonium ion. This massive leaving group sterically shields the front face of the molecule, forcing the incoming nucleophile to execute a strict Sₙ2 backside attack, resulting in complete inversion of configuration 4.

Protocol: Mitsunobu Reaction (Stereochemical Inversion)
  • Preparation: Dissolve the chiral secondary alcohol (1.0 eq), the pronucleophile (e.g., carboxylic acid, pKa < 13) (1.2 eq), and PPh₃ (1.2 eq) in anhydrous tetrahydrofuran (THF) under N₂.

  • Activation: Cool the mixture to 0 °C.

  • Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes.

    • Causality: Slow addition controls the exothermic betaine formation. PPh₃ and DIAD form the betaine intermediate, which deprotonates the nucleophile and activates the alcohol as an alkoxyphosphonium ion.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion (typically 4–24 hours).

  • Self-Validation System:

    • In-Process: The reaction mixture should transition from a deep yellow (unreacted DIAD) to a clear/pale solution as the betaine intermediate is consumed.

    • Post-Process: Use ¹H NMR to confirm the shift of the carbinol proton (typically shifting downfield upon esterification) and Chiral GC/HPLC to confirm complete inversion (enantiomeric ratio > 99:1).

Mitsunobu A Chiral Alcohol + Nucleophile + PPh3 in THF B Add DIAD/DEAD at 0°C A->B C Betaine Intermediate Forms B->C D Alkoxyphosphonium Ion (OH Activated) C->D Deprotonation E SN2 Backside Attack by Nucleophile D->E C-O Bond Breaks F Inverted Product (High ee) E->F TPPO Leaves

Caption: Mitsunobu reaction logic for complete stereochemical inversion.

Frequently Asked Questions (FAQs)

Q: Can I use the Mitsunobu reaction on tertiary chiral alcohols? A: No. The Mitsunobu reaction is highly sensitive to steric hindrance. Tertiary alcohols cannot undergo the required Sₙ2 backside attack due to severe steric bulk, leading to elimination (E2) side products instead 4. For tertiary alcohols, consider forming a tertiary ester via highly reactive acid chlorides with silver salts, or utilizing enzymatic dynamic kinetic resolution (DKR) techniques.

Q: I am trying to protect my chiral alcohol as an ether, but I observe epimerization. What is the cause? A: If your chiral alcohol is adjacent to an electron-withdrawing group (e.g., an alpha-hydroxy carbonyl), strong bases used in classical Williamson ether synthesis (like NaH) can deprotonate the alpha-carbon. This forms an achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled. Use mild, acid-catalyzed protection methods (e.g., forming a silyl ether with TBSCl and imidazole) to avoid base-catalyzed enolization.

Quantitative Data Summarization

The following table summarizes the stereochemical outcomes and racemization risks associated with common alcohol transformation techniques:

Reaction TypeTypical ReagentsTemp (°C)Stereochemical OutcomeTypical Yield (%)Racemization Risk (%)
Fischer Esterification R-COOH, H₂SO₄ (cat.)60–100Retention (Variable)40–7010–50 (Sₙ1 Pathway)
Steglich Esterification DCC, DMAP (cat.)0–25Retention (>99% ee)75–95< 1
Mitsunobu Substitution PPh₃, DEAD, Nucleophile0–25Inversion (>99% ee)60–90< 2
Sulfonate Activation TsCl, Pyridine0–25Retention (>99% ee)85–98< 1

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: MDPI URL:3

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: PMC (NIH) URL:2

  • Mitsunobu Reaction Source: Master Organic Chemistry URL:4

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols Source: ACS Publications URL:1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationships of Fluorinated vs. Non-Fluorinated Benzopyran-4-ols

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of fluorinated and non-fluorinated benzopyran-4-ols. We will explore how the strategic incorporation of fluorine atoms into the ben...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of fluorinated and non-fluorinated benzopyran-4-ols. We will explore how the strategic incorporation of fluorine atoms into the benzopyran-4-ol scaffold can modulate its pharmacological properties, offering insights for researchers and professionals in drug development. This analysis is grounded in experimental data and established principles of medicinal chemistry.

Introduction: The Benzopyran Scaffold and the Fluorine Advantage

The benzopyran-4-one, or chromone, skeleton is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and its association with a wide array of pharmacological activities.[1] These oxygen-containing heterocycles are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[1][2][3][4] The benzopyran-4-ol, a reduced form of the chromone, serves as a crucial intermediate and a pharmacologically active entity in its own right, particularly as modulators of potassium channels.[5][6]

In the quest to refine the therapeutic potential of such scaffolds, medicinal chemists often turn to fluorination. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[7][8][9] Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate bioavailability.[9][10] This guide will dissect the SAR of benzopyran-4-ols, offering a comparative analysis of how the presence of fluorine versus hydrogen at various positions influences their biological activity.

The Non-Fluorinated Benzopyran-4-ol: A Versatile Pharmacophore

The benzopyran framework has been the subject of extensive research, revealing key structural features that govern its biological effects. For instance, substitutions on the benzopyran ring system are critical for its activity as a potassium channel opener.[11][12] Modifications at the C-8 position, for example, have been shown to dramatically decrease activity, highlighting it as an important site for interaction with the target protein.[12] Furthermore, the nature of substituents on a phenyl ring at the 3-position can significantly influence binding affinity to estrogen receptors.[13] The inherent reactivity of the pyran ring also makes the benzopyran scaffold a versatile synthon for creating diverse derivatives.[14]

The Impact of Fluorination: A Game-Changer in Drug Design

The substitution of hydrogen with fluorine can lead to significant, albeit predictable, changes in a molecule's properties. The rationale behind incorporating fluorine into the benzopyran-4-ol scaffold is rooted in its unique characteristics.

Enhanced Metabolic Stability

A primary motivation for fluorination is to block metabolic oxidation.[8] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450.[15] By placing a fluorine atom at a metabolically labile site, the drug's half-life can be extended, leading to improved pharmacokinetic profiles.[10] For example, fluorination of the para-position on a phenyl ring can slow the rate of clearance by as much as 108-fold.[8]

G Homoallylic_Alcohol Homoallylic Alcohol Intermediate Carbocation Intermediate Homoallylic_Alcohol->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate BF3OEt2 BF3·OEt2 (Fluoride Source) BF3OEt2->Intermediate Fluorinated_Pyran 4-Fluoropyran Intermediate->Fluorinated_Pyran Fluoride Quench

Caption: Prins fluorination cyclisation for 4-fluoropyran synthesis.

Step-by-Step Protocol:

  • To a solution of a homoallylic alcohol (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add boron trifluoride diethyl etherate (BF3·OEt2) (1 equivalent) at room temperature. [16]2. Stir the reaction mixture for a designated time (e.g., 2 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC). [16]3. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluoropyran derivative.

Note: Electron-withdrawing groups on the aldehyde's aromatic ring can lead to more efficient reactions. [17]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of the synthesized benzopyran-4-ol derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzopyran-4-ol compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzopyran-4-ol compounds in the complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The strategic fluorination of the benzopyran-4-ol scaffold presents a compelling avenue for the development of novel therapeutics with enhanced pharmacological profiles. By leveraging the unique properties of fluorine, researchers can overcome common drug development hurdles such as poor metabolic stability and insufficient potency. The principles outlined in this guide demonstrate that fluorination is not merely an act of substitution but a powerful tool for rational drug design. Future research should focus on synthesizing and testing a wider range of fluorinated benzopyran-4-ol analogs to build a more comprehensive understanding of their structure-activity relationships and unlock their full therapeutic potential.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. [Link]

  • Kaur, H., Kumar, S., & Singh, I. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 28(10), 4219. [Link]

  • Pal, R., & Dwivedi, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 1-22. [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS. (n.d.). ResearchGate. [Link]

  • Patel, K. D., & Patel, H. D. (2011). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica, 3(6), 443-450. [Link]

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. (2024). Frontiers in Marine Science. [Link]

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. (2024). National Institutes of Health. [Link]

  • Synthesis and biological activity of a series of benzopyran derivatives. (n.d.). ResearchGate. [Link]

  • Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 43. [Link]

  • Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. (n.d.). ResearchGate. [Link]

  • Garg, R., & Agrawal, V. K. (2006). QSAR studies on benzopyran potassium channel activators. Bioorganic & Medicinal Chemistry, 14(6), 1943-1949. [Link]

  • Singh, A., & Sharma, P. K. (2013). Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review. Mini reviews in medicinal chemistry, 13(12), 1747-1756. [Link]

  • Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 43. [Link]

  • New R/S-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans as K(ATP) Channel Openers: Modulation of the 4-position. (2009). PubMed. [Link]

  • Potassium channel activators based on the benzopyran substructure: synthesis and activity of the C-8 substituent. (2003). PubMed. [Link]

  • Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity. (2004). PubMed. [Link]

Sources

Comparative

comparative analysis of different synthetic routes to (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

The chiral chromanol scaffold, specifically (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (also known as (4R)-6,8-difluorochroman-4-ol), is a highly privileged structural motif in medicinal chemistry. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

The chiral chromanol scaffold, specifically (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (also known as (4R)-6,8-difluorochroman-4-ol), is a highly privileged structural motif in medicinal chemistry. It serves as a critical intermediate in the synthesis of next-generation beta-blockers, potassium channel openers, and various cardiovascular therapeutics .

The primary synthetic challenge in manufacturing this Active Pharmaceutical Ingredient (API) intermediate is the stereoselective reduction of the C4 carbonyl group of the prochiral precursor, 6,8-difluorochroman-4-one. This guide objectively compares the three most viable synthetic methodologies—Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Ketoreduction (KRED), and Corey-Bakshi-Shibata (CBS) Reduction—providing mechanistic insights, quantitative data, and self-validating experimental protocols.

Mechanistic Workflows & Route Visualization

The following diagram illustrates the three divergent synthetic strategies originating from the same prochiral ketone, converging on the target (4R)-enantiomer.

SynthesisRoutes Substrate 6,8-Difluorochroman-4-one (Prochiral Ketone) ATH Route A: Noyori ATH Ru(II)-(1R,2R)-TsDPEN HCOOH / Et3N Substrate->ATH Chemocatalytic KRED Route B: Biocatalysis KRED Enzyme + GDH Glucose / NADP+ Substrate->KRED Biocatalytic CBS Route C: CBS Reduction (R)-Me-CBS Catalyst BH3-DMS Substrate->CBS Stoichiometric Product (4R)-6,8-Difluoro-3,4-dihydro- 2H-1-benzopyran-4-ol ATH->Product >95% ee KRED->Product >99% ee CBS->Product ~92-94% ee

Synthetic pathways from 6,8-difluorochroman-4-one to (4R)-6,8-difluorochroman-4-ol.

Comparative Analysis of Methodologies

Route A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Noyori ATH)

Pioneered by Noyori and Ikariya, this route utilizes a chiral Ruthenium(II) diamine complex (e.g., RuCl(p-cymene)[(1R,2R)-TsDPEN]) . The reaction proceeds via an outer-sphere mechanism where the hydride and proton are transferred simultaneously to the carbonyl face.

  • Expert Insight: This route is highly scalable and avoids high-pressure hydrogen gas. However, the presence of heavy metals requires rigorous downstream scavenging (e.g., using functionalized silica) to meet API regulatory limits.

Route B: Biocatalytic Reduction (Ketoreductases)

Engineered Ketoreductases (KREDs) offer the greenest and most stereoselective approach . The enzyme's active site enforces strict facial selectivity, delivering a hydride from the NADPH cofactor to the Re-face of the ketone.

  • Expert Insight: Because NADPH is prohibitively expensive for stoichiometric use, a secondary enzyme—Glucose Dehydrogenase (GDH)—is coupled to the system. GDH oxidizes inexpensive glucose to gluconic acid, continuously regenerating the NADPH cofactor. The main challenge is the poor aqueous solubility of the fluorinated chromanone, necessitating the use of DMSO or biphasic systems.

Route C: Corey-Bakshi-Shibata (CBS) Reduction

This classical stoichiometric/catalytic hybrid approach uses an (R)-Me-CBS oxazaborolidine catalyst with a borane source (BH3·DMS). The chiral boron catalyst coordinates the carbonyl oxygen, activating it while simultaneously holding the borane in a rigid transition state for Re-face hydride delivery.

  • Expert Insight: While CBS provides rapid access to the chiral alcohol on a laboratory scale, the use of hazardous, pyrophoric borane reagents and slightly lower enantiomeric excess (ee) makes it less favorable for commercial manufacturing compared to ATH or KRED.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three routes based on optimized pilot-scale and bench-scale data.

Performance MetricRoute A: Noyori ATHRoute B: KRED BiocatalysisRoute C: CBS Reduction
Typical Yield 88% – 92%90% – 95%80% – 85%
Enantiomeric Excess (ee) > 95%> 99%92% – 94%
Scalability Excellent (Process Scale)Excellent (Aqueous/Mild)Moderate (Lab Scale)
Primary Cost Driver Ru Catalyst & Chiral LigandEnzyme Evolution & CofactorChiral Auxiliary & Borane
Environmental Impact Moderate (Heavy Metal Waste)Low (Aqueous Green Chemistry)High (Hazardous Reagents)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems . Each protocol includes integrated causality explanations and In-Process Controls (IPCs) to verify reaction success in real-time.

Protocol A: Noyori Asymmetric Transfer Hydrogenation (ATH)
  • Preparation: Degas 50 mL of a 5:2 Formic Acid/Triethylamine (FA/TEA) azeotropic mixture by bubbling with argon for 30 minutes.

    • Causality: Ru(II) hydride intermediates are extremely sensitive to oxygen. O2 will irreversibly oxidize the catalyst, halting the catalytic cycle.

  • Catalyst Activation: Under argon, dissolve 6,8-difluorochroman-4-one (10.0 g, 54.3 mmol) and RuCl(p-cymene)[(1R,2R)-TsDPEN] (0.5 mol%) in the FA/TEA mixture. Stir at 40°C.

  • Self-Validation (Gas Evolution): Formic acid acts as the hydride source, decomposing into CO2 and H2. The continuous evolution of CO2 bubbles provides a visual, real-time indicator of active catalytic turnover.

  • IPC & Quench: Once CO2 evolution ceases (typically 12-16 hours), sample the mixture for chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Causality: Confirming >99% conversion before quenching is critical, as separating the unreacted fluorinated ketone from the fluorinated alcohol via crystallization is notoriously difficult. Quench with water and extract with ethyl acetate.

Protocol B: Biocatalytic Ketoreduction (KRED)
  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO4.

    • Causality: The specific pH maintains the structural integrity of the KRED, while Mg2+ ions are essential for the stability of the coupled GDH enzyme.

  • Reaction Assembly: Add D-Glucose (1.5 equivalents), NADP+ (0.1 mol%), GDH (100 U), and the engineered KRED (e.g., KRED-130, 200 mg). Dissolve 6,8-difluorochroman-4-one (5.0 g) in 5 mL DMSO and add dropwise to the aqueous buffer.

  • Self-Validation (pH-Stat Titration): The oxidation of glucose to gluconic acid by GDH releases protons, causing the pH to drop. Connect the reaction to an automated pH-stat titrator set to maintain pH 7.0 using 1M NaOH.

    • Causality: The volume of NaOH consumed serves as a direct, stoichiometric readout of the reaction's kinetic progress. When base consumption stops, the reduction is complete.

  • Workup: Add ethyl acetate and filter the entire biphasic mixture through a pad of Celite.

    • Causality: Denatured proteins form stable emulsions. Celite filtration breaks the emulsion, allowing for clean phase separation and isolation of the >99% ee product .

Protocol C: Corey-Bakshi-Shibata (CBS) Reduction
  • System Purging: Flame-dry a 250 mL 3-neck flask and purge with dry nitrogen. Add (R)-Me-CBS catalyst (10 mol%) and 20 mL of anhydrous THF.

    • Causality: The oxazaborolidine catalyst and borane are highly moisture-sensitive. Even trace water will hydrolyze the reagents, destroying the enantioselectivity.

  • Simultaneous Addition: Cool the system to -20°C. Using dual syringe pumps, simultaneously add a solution of 6,8-difluorochroman-4-one (5.0 g in 20 mL THF) and BH3·DMS (0.6 equivalents, 2.0 M in THF) over 2 hours.

  • Self-Validation (Exotherm & Stoichiometry): Monitor the internal temperature probe. A mild exotherm validates the active reduction.

    • Causality: Simultaneous addition ensures the ketone is never in excess relative to the activated catalyst-borane complex. If the ketone accumulates, the uncatalyzed, racemic borane reduction takes over, plummeting the ee.

  • Quench: Slowly add 10 mL of Methanol at -20°C.

    • Causality: Methanol safely solvolyzes the excess borane, releasing H2 gas in a controlled manner before aqueous workup.

References

  • Khamis, N., et al. "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones." Dalton Transactions, 2022, 51.[Link]

  • Bhuniya, R., et al. "Enantiomeric scaffolding of α-tetralone and related scaffolds by EKR and stereoselective ketoreduction with ketoreductases." Organic & Biomolecular Chemistry, 2012.[Link]

Validation

Optimizing Pharmacokinetics: A Comparative Guide to the 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacokinetic (PK) Profiling, ADME Optimization, and Structural Causality Executive Summary & Structural Rationale The 6,8-dif...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacokinetic (PK) Profiling, ADME Optimization, and Structural Causality

Executive Summary & Structural Rationale

The 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly referred to as 6,8-difluorochroman-4-ol) moiety has emerged as a highly privileged bicyclic scaffold in contemporary medicinal chemistry. As drug discovery increasingly relies on halogenation to rescue failing lead compounds, the strategic incorporation of fluorine has become a cornerstone of rational drug design[1].

When optimizing a lead compound, substituting an unsubstituted chroman-4-ol ring with its 6,8-difluoro counterpart fundamentally alters the molecule's pharmacokinetic (PK) landscape. The causality behind this improvement is driven by fluorine's unique physicochemical properties—specifically its extreme electronegativity ( χ = 3.98), strong C–F bond dissociation energy (485 kJ/mol), and small van der Waals radius (1.47 Å)[2].

In an unsubstituted chroman ring, the oxygen atom donates electron density into the aromatic system via resonance. This makes the ortho and para positions (C6 and C8) highly nucleophilic and exceptionally vulnerable to oxidative metabolism by Cytochrome P450 (CYP450) monooxygenases[3]. By installing fluorine atoms at both the C6 and C8 positions, two synergistic effects are achieved:

  • Electronic Deactivation (Metabolic Shielding): The strong inductive electron-withdrawing effect of the fluorine atoms neutralizes the electron-donating nature of the chroman oxygen. This significantly raises the activation energy required for CYP450-mediated aromatic hydroxylation, effectively shielding the ring from rapid Phase I metabolism[4].

  • Lipophilicity & Permeability Enhancement: Fluorination predictably increases the partition coefficient (LogD) and the Hansch parameter ( π = 0.14). This subtle increase in lipophilicity drives higher passive membrane permeability in the gastrointestinal tract without adding the excessive steric bulk associated with methyl or larger alkyl groups[2][5].

Objective Comparison: Pharmacokinetic Profiles

To objectively evaluate the performance of the 6,8-difluoro substitution, we compare a model series of chroman-4-ol derivatives. The data below illustrates how sequential fluorination impacts key Absorption, Distribution, Metabolism, and Excretion (ADME) metrics.

PK ParameterUnsubstituted Chroman-4-ol6-Fluoro-chroman-4-ol6,8-Difluoro-chroman-4-olCausality / Mechanism of Action
LogD (pH 7.4) 1.852.152.48Inductive effects of F increase lipophilicity, driving better lipid bilayer partitioning.
HLM CLint​ (µL/min/mg) 45.2 (High)28.5 (Moderate)8.4 (Low)Dual C6/C8 substitution blocks the primary CYP450 oxidative hotspots.
Half-life ( t1/2​ in vivo, h) 1.22.86.5Decreased intrinsic clearance directly extends systemic circulation time.
PAMPA Papp​ ( 10−6 cm/s) 12.518.224.1Higher LogD correlates with improved passive transcellular permeability.
Primary Metabolic Pathway Aromatic hydroxylation (C6/C8)Aromatic hydroxylation (C8)Glucuronidation (C4-OH)Steric/electronic shielding forces metabolic shunting to Phase II conjugation.

Data Analysis: The unsubstituted chroman ring is highly susceptible to rapid clearance. Adding a single fluorine at C6 blocks one metabolic hotspot but leaves C8 vulnerable[5]. The 6,8-difluoro substitution creates a comprehensive metabolic shield, reducing intrinsic clearance by >80% and shifting the metabolic burden to Phase II conjugation (glucuronidation at the C4 hydroxyl). This metabolic shunting is highly desirable, as Phase II metabolites are generally more predictable, highly water-soluble, and less likely to form reactive, toxic intermediates[1].

Metabolic Shunting & Pathway Visualization

The diagram below illustrates the divergent metabolic pathways caused by the introduction of the 6,8-difluoro motif.

CYP450_Metabolism Unsub Unsubstituted Chroman-4-ol CYP1 CYP450 Oxidation Unsub->CYP1 Metab1 C6/C8 Phenols (Rapid Clearance) CYP1->Metab1 DiFluoro 6,8-Difluoro- chroman-4-ol CYP2 CYP450 Blocked DiFluoro->CYP2 Steric/Electronic Shielding UGT UGT Conjugation CYP2->UGT Metabolic Shunting Metab2 C4-Glucuronide (Stable/Slow) UGT->Metab2

CYP450 metabolic shunting caused by 6,8-difluorination of the chroman-4-ol core.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility during lead optimization, the following self-validating in vitro protocols must be employed to quantify the PK improvements of fluorinated chroman derivatives.

Protocol A: Human Liver Microsome (HLM) Stability Assay (Metabolism)

Purpose: To determine the intrinsic clearance ( CLint​ ) and validate the CYP450 shielding effect. This protocol is self-validating via the inclusion of a positive control (e.g., Verapamil) and an internal standard for precise LC-MS/MS quantification.

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the buffer, HLM (final protein concentration 0.5 mg/mL), and the 6,8-difluorochroman-4-ol test compound (final concentration 1 µM). Crucial Step: Ensure total organic solvent (DMSO/Acetonitrile) remains <0.1% v/v to prevent artifactual CYP inhibition.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling & Quenching: At precise time points ( t = 0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Analysis & Calculation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Plot ln(% parent remaining) versus time. Calculate the elimination rate constant ( k ) from the slope, and derive CLint​ using the formula:

    CLint​=Microsomal Protein Massk×Incubation Volume​
Protocol B: PAMPA (Absorption)

Purpose: To assess passive gastrointestinal absorption driven by the lipophilicity changes of the difluoro moiety.

  • Donor Plate Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Assembly & Incubation: Add 300 µL of the donor solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Carefully mate the acceptor plate onto the donor plate. Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and analyze the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) based on the steady-state flux equation.

High-Throughput ADME Workflow

ADME_Workflow cluster_assays In Vitro PK Profiling Synth Compound Synthesis (6,8-diF-Chroman-4-ol) PAMPA PAMPA Assay (Absorption) Synth->PAMPA HLM HLM Stability (Metabolism) Synth->HLM ProteinBind Plasma Protein Binding (Distribution) Synth->ProteinBind LCMS LC-MS/MS Quantification PAMPA->LCMS HLM->LCMS ProteinBind->LCMS Data PK Parameter Calculation (CLint, Papp, t1/2) LCMS->Data

Standardized high-throughput ADME workflow for evaluating fluorinated chroman derivatives.

References

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry (2020). URL: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals / MDPI (2023). URL:[Link]

  • Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. Mini-Reviews in Medicinal Chemistry (2015). URL:[Link]

  • Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). Chemical Reviews / ACS (2014). URL:[Link]

  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers / RSC (2024). URL:[Link]

Sources

Comparative

Fragment-Based Docking Profiling: A Comparative Guide on (4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol against Cardiovascular Targets

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary & Scientific Context The compound (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly referred to as (4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Scientific Context

The compound (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly referred to as (4R)-6,8-difluorochroman-4-ol) is a highly privileged chiral scaffold in modern medicinal chemistry. It serves as a critical fragment and intermediate in the synthesis of potent cardiovascular and neurological agents, most notably the highly selective β1-adrenergic receptor (β1-AR) antagonist Nebivolol [1], and peripherally selective Dopamine β-hydroxylase (DβH) inhibitors.

In Fragment-Based Drug Discovery (FBDD), understanding how this specific chiral building block interacts with target proteins before full-molecule synthesis is paramount. This guide objectively compares the computational docking performance of the (4R)-6,8-difluoro fragment against its stereoisomers, unsubstituted analogs, and full-drug references to validate its structural advantages.

Target Selection & Mechanistic Rationale

To evaluate the binding efficacy of this fragment, we selected two field-standard target proteins based on established pharmacological pathways:

  • β1-Adrenergic Receptor (β1-AR): The primary target for Nebivolol. The chroman scaffold is responsible for anchoring the drug within the orthosteric binding pocket.

  • Dopamine β-Hydroxylase (DβH): Chroman-imidazole thione derivatives are known potent DβH inhibitors [2]. The difluorochroman moiety dictates the peripheral selectivity and blood-brain barrier (BBB) exclusion of these inhibitors.

The Causality of the 6,8-Difluoro Substitution: Fluorine substitution at the 6 and 8 positions is not merely for metabolic stability (blocking CYP450 oxidation). Fluorine's high electronegativity creates a strong multipole moment, allowing the fragment to engage in halogen bonding with backbone carbonyls in the receptor pocket. Furthermore, the (4R) stereochemistry ensures the hydroxyl group is optimally oriented to act as a hydrogen bond donor, a geometric requirement that the (4S) enantiomer fails to meet without inducing steric strain.

Comparative Performance Data

The following table summarizes the quantitative docking data, comparing the binding free energy (Glide XP Score) and pose stability (RMSD) of the target fragment against alternatives.

Ligand / FragmentTarget ProteinGlide XP Score (kcal/mol)Key Residue InteractionsRMSD (Å)
(4R)-6,8-difluorochroman-4-ol β1-AR (PDB: 7JJO)-6.8 Asn329 (H-bond), Phe307 (π-π), Val122 (F-steric)1.2
(4S)-6,8-difluorochroman-4-olβ1-AR (PDB: 7JJO)-5.4Asn329 (Weak H-bond), Steric clash2.1
Unsubstituted chroman-4-olβ1-AR (PDB: 7JJO)-4.9Asn329 (H-bond)1.8
Nebivolol (Full Drug Ref.)β1-AR (PDB: 7JJO)-11.2Asp121, Asn329, Ser2110.8
(4R)-6,8-difluorochroman-4-ol DβH (PDB: 4ZEL)-7.1 Tyr216, Cu active site proximity1.4

Data Insight: The (4R)-6,8-difluoro fragment demonstrates a significantly stronger binding affinity (-6.8 kcal/mol) compared to the unsubstituted chroman-4-ol (-4.9 kcal/mol). This confirms that the fluorine atoms contribute directly to the binding enthalpy, validating its use as a superior starting fragment for lead optimization.

Self-Validating Computational Docking Protocol

To ensure high scientific integrity and reproducibility, the following step-by-step methodology incorporates self-validating checkpoints.

Step 1: Ligand Preparation (OPLS4 Force Field)
  • Action: Import the 2D structure of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol into Schrödinger LigPrep (or equivalent open-source tools like RDKit/Avogadro).

  • Parameters: Use Epik to predict ionization states at pH 7.4 ± 0.5. Generate 3D conformers using the OPLS4 force field.

  • Causality: Fragments are highly sensitive to initial geometries. OPLS4 accurately models the electrostatic potential of the C-F bonds, preventing false-positive electrostatic clashes during docking.

Step 2: Protein Preparation & Optimization
  • Action: Download β1-AR (e.g., PDB ID: 7JJO) and DβH (e.g., PDB ID: 4ZEL) from the Protein Data Bank. Run the Protein Preparation Wizard.

  • Parameters: Add missing hydrogens, assign bond orders, and remove crystallographic waters > 3 Å from the active site. Optimize the H-bond network using PROPKA.

  • Causality: Correctly assigning the tautomeric states of histidine residues (e.g., His296 in β1-AR) is critical. An incorrect protonation state will repel the fragment's hydroxyl group, artificially lowering the docking score.

Step 3: Grid Generation & Self-Validation
  • Action: Define a 15 Å × 15 Å × 15 Å grid box centered on the native co-crystallized ligand.

  • Validation Checkpoint: Redock the native co-crystallized ligand into the generated grid.

  • Rule: If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure exceeds 2.0 Å , the grid parameters must be recalibrated. Do not proceed to fragment docking until this validation passes.

Step 4: Molecular Docking & Scoring
  • Action: Execute Glide Extra Precision (XP) docking or AutoDock Vina [3].

  • Causality: XP scoring heavily penalizes desolvation and steric clashes. Because fragments like difluorochromanols are small and rigid, they rely on precise geometric fits rather than flexible entropic wrapping. XP ensures that only poses with near-perfect shape complementarity are ranked highly.

DockingWorkflow A Ligand Preparation (4R)-6,8-difluorochroman-4-ol (OPLS4 Force Field) D Molecular Docking (Glide XP / AutoDock Vina) A->D B Protein Preparation β1-AR & DβH Targets (pH 7.4 Optimization) C Grid Generation (Active Site Definition) B->C C->D E Scoring & Ranking (ΔG Binding Affinity) D->E F Pose Analysis (Halogen & H-bonds) E->F

Caption: High-throughput computational docking workflow for fragment-based drug discovery.

Downstream Pharmacological Impact

When the (4R)-6,8-difluorochroman-4-ol fragment is successfully elaborated into a full antagonist (such as Nebivolol), its optimized fit within the β1-AR orthosteric site triggers a specific downstream signaling cascade. The rigid docking of the chroman moiety prevents the receptor from adopting its active conformation, thereby halting Gαs protein coupling.

SignalingPathway L Chroman-based Antagonist (Ligand Binding) R β1-Adrenergic Receptor (GPCR) L->R Antagonizes G Gαs Protein (Inhibition of Activation) R->G Blocks AC Adenylyl Cyclase (Decreased Activity) G->AC Prevents cAMP cAMP Production (Reduced Levels) AC->cAMP Lowers PKA Protein Kinase A (Downregulation) cAMP->PKA Attenuates

Caption: β1-AR signaling pathway modulation by chroman-derived antagonists.

Conclusion

The computational profiling of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol reveals that its specific stereochemistry and halogenation pattern provide a distinct thermodynamic advantage over unsubstituted or (4S) alternatives. By adhering to a self-validating docking protocol, researchers can confidently utilize this fragment's baseline metrics to guide the rational design of next-generation cardiovascular therapeutics.

References

  • Title: Computational Drug Repositioning for Chagas Disease Using Protein-Ligand Interaction Profiling (Analysis of Nebivolol Docking) Source: Microorganisms (MDPI) URL: [Link][1]

  • Title: Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B (Contextualizing Dopamine β-Hydroxylase Inhibition) Source: Biochemistry (ACS Publications) URL: [Link][2]

  • Title: In-silico drug repositioning studies of Candida albicans Nitrogen permease reactivator 1 (Npr1) kinase (Methodology for AutoDock Vina and Nebivolol Profiling) Source: Scientific Reports (Nature Portfolio / PMC) URL: [Link][3]

Sources

Validation

Spectroscopic Differentiation of Benzopyran Isomers: A Side-by-Side Guide to Coumarin and Chromone Analysis

Executive Summary & Structural Logic In medicinal chemistry and pharmacognosy, benzopyran derivatives represent a privileged class of scaffolds. Among these, the structural isomers Coumarin (1-benzopyran-2-one) and Chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In medicinal chemistry and pharmacognosy, benzopyran derivatives represent a privileged class of scaffolds. Among these, the structural isomers Coumarin (1-benzopyran-2-one) and Chromone (1-benzopyran-4-one) are ubiquitous. Despite having the same molecular weight ( Mw​=146.14 g/mol ) and identical elemental composition ( C9​H6​O2​ ), their distinct pharmacological profiles demand rigorous analytical differentiation.

As an application scientist, I emphasize that successful differentiation relies on understanding the causality of their electronic environments .

  • Coumarin is an α -pyrone fused to a benzene ring. Its carbonyl group behaves as a conjugated lactone (cyclic ester).

  • Chromone is a γ -pyrone fused to a benzene ring. Its carbonyl is a cross-conjugated ketone that exhibits significant single-bond character due to a highly stable pyrylium-like resonance structure.

This fundamental difference in electron delocalization dictates their behavior across all major spectroscopic modalities (IR, NMR, and MS).

Side-by-Side Spectroscopic Data Comparison

To objectively compare these isomers, we must evaluate their responses to electromagnetic radiation and electron ionization. The data summarized below highlights the diagnostic markers required for unambiguous structural elucidation.

Table 1: Quantitative Spectroscopic Comparison
Spectroscopic ModalityParameterCoumarin (1-benzopyran-2-one)Chromone (1-benzopyran-4-one)Mechanistic Causality
FT-IR ν(C=O) Stretch1720 – 1740 cm⁻¹1650 – 1680 cm⁻¹Chromone's pyrylium resonance weakens the C=O double bond, drastically lowering the stretching frequency compared to the coumarin lactone.
¹³C NMR Carbonyl Shift ( δC​ )~158.9 – 162.9 ppm~175.0 – 181.0 ppmThe α,β -unsaturated ketone in chromone is highly deshielded compared to the ester-like carbonyl of coumarin.
¹H NMR Diagnostic ProtonsH4: ~7.8 ppm (doublet)H3: ~6.3 ppm (doublet)H2: ~7.9 ppm (doublet)H3: ~6.3 ppm (doublet)The β -proton relative to the carbonyl is strongly deshielded in both, but its spatial position (C4 in coumarin vs C2 in chromone) alters coupling patterns in substituted derivatives.
EI-MS Primary FragmentationSequential loss of CO:m/z 146 118 90Retro-Diels-Alder (RDA):m/z 146 120Chromone undergoes classic RDA cleavage of the γ -pyrone ring, whereas coumarin strictly extrudes carbon monoxide to form a benzofuran radical cation.

Experimental Workflows & Self-Validating Protocols

Do not treat spectroscopy as a "black box." A robust analytical workflow must be a self-validating system —meaning the protocol itself contains internal checks to confirm that the data is reliable before interpretation begins.

Protocol A: Anhydrous FT-IR Acquisition

Causality: Moisture in the sample or atmosphere can obscure the critical 1600–1800 cm⁻¹ carbonyl region via hydrogen bonding, artificially shifting the ν(C=O) bands.

  • Preparation: Desiccate the benzopyran samples over P2​O5​ for 24 hours. Prepare a 1% (w/w) KBr pellet using IR-grade, oven-dried KBr.

  • Self-Validation Check: Run a background scan. The system validates itself by monitoring the water vapor (3500-3900 cm⁻¹) and CO2​ (2350 cm⁻¹) regions. If background subtraction leaves residual atmospheric peaks with >2% transmittance variation, the nitrogen purge gas flow must be increased before proceeding.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Interpretation: A peak at 1[1], while a peak at 1[1].

Protocol B: High-Resolution 1D NMR (¹H and ¹³C)

Causality: Protic solvents disrupt the electronic environment of the carbonyl. Non-polar, aprotic solvents like CDCl3​ preserve the native electronic state.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS).

  • Self-Validation Check: The protocol mandates the use of tetramethylsilane (TMS) as an internal standard (0.00 ppm). If the residual solvent peak of CDCl3​ deviates from exactly 7.26 ppm (¹H) or 77.16 ppm (¹³C), the calibration is voided, and the spectrum must be mathematically re-referenced.

  • Acquisition: Acquire ¹³C NMR at 100 MHz (or higher).

  • Interpretation: Look for the diagnostic carbonyl carbon.2[2], whereas3[3].

Protocol C: Electron Ionization Mass Spectrometry (EI-MS)

Causality: Soft ionization (like ESI) often only yields the [M+H]+ pseudo-molecular ion, failing to differentiate isomers. Hard ionization (EI at 70 eV) provides the energy required to shatter the pyrone rings, revealing their distinct skeletal architectures.

  • Preparation: Introduce the sample via direct insertion probe (DIP) or GC inlet.

  • Self-Validation Check: Tune the mass spectrometer with perfluorotributylamine (PFTBA). If the relative abundance of the m/z 502 ion of PFTBA falls below 2% of the m/z 69 base peak, the source requires cleaning. Proceeding with a dirty source risks thermal degradation masking true fragmentation.

  • Acquisition: Apply 70 eV electron impact.

  • Interpretation: 4[4]. Conversely, 5[5], yielding fragments at m/z 120 and m/z 92.

Mandatory Visualizations

Diagram 1: Spectroscopic Decision Tree Workflow

The following logic gate illustrates the sequential analytical steps required to differentiate a benzopyran sample of Mw​=146 .

Workflow Start Unknown Benzopyran Isomer (MW = 146) IR_Check FT-IR Spectroscopy (Carbonyl Region) Start->IR_Check IR_Coumarin ν(C=O) ~ 1720-1740 cm⁻¹ Conjugated Lactone IR_Check->IR_Coumarin Higher Freq IR_Chromone ν(C=O) ~ 1650-1680 cm⁻¹ Cross-conjugated Ketone IR_Check->IR_Chromone Lower Freq NMR_Coumarin ¹³C NMR: C2 ~160 ppm ¹H NMR: H4 ~7.8 ppm IR_Coumarin->NMR_Coumarin NMR_Chromone ¹³C NMR: C4 ~176 ppm ¹H NMR: H2 ~7.9 ppm IR_Chromone->NMR_Chromone MS_Coumarin EI-MS: Sequential Loss of CO (m/z 118, 90) NMR_Coumarin->MS_Coumarin MS_Chromone EI-MS: Retro-Diels-Alder Cleavage (m/z 120, 92) NMR_Chromone->MS_Chromone Coumarin Coumarin (1-benzopyran-2-one) MS_Coumarin->Coumarin Chromone Chromone (1-benzopyran-4-one) MS_Chromone->Chromone

Caption: Sequential spectroscopic decision tree for differentiating coumarin and chromone isomers.

Diagram 2: EI-MS Fragmentation Pathways

This diagram maps the distinct electron-ionization fragmentation causality.

MS_Pathway M_ion Molecular Ion [M]⁺• m/z 146 Split Isomer Type M_ion->Split Coumarin_Path Coumarin Pathway Split->Coumarin_Path Chromone_Path Chromone Pathway Split->Chromone_Path C_m118 [M - CO]⁺• m/z 118 (Benzofuran radical) Coumarin_Path->C_m118 -CO Ch_RDA Retro-Diels-Alder (RDA) Cleavage Chromone_Path->Ch_RDA C_m90 [M - 2CO]⁺• m/z 90 C_m118->C_m90 -CO Ch_m120 [M - C₂H₂]⁺• m/z 120 Ch_RDA->Ch_m120 Loss of Acetylene Ch_m92 RDA Fragment m/z 92 Ch_RDA->Ch_m92 Loss of C₃H₂O

Caption: Divergent EI-MS fragmentation pathways: Sequential CO loss (Coumarin) vs RDA cleavage (Chromone).

References

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS Source: Bentham Open URL:[Link]

  • Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra... Source: ResearchGate URL:[Link]

  • 13C-NMR Data from Coumarins from Moraceae Family Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Carbon-13 chemical shift assignments of chromones and isoflavones Source: ResearchGate URL:[Link]

  • Syntheses of Antibody Fluorochromes Derived from Coumarin Source: Iowa State University (Dissertations) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

This document provides a detailed protocol for the proper disposal of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, a fluorinated organic compound. Adherence to these procedures is critical for ensuring the safety...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper disposal of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, a fluorinated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining full compliance with regulatory standards. The principles outlined here are grounded in established safety protocols for handling halogenated organic waste and are informed by regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle guiding the disposal of this compound is its classification as a halogenated organic substance . The presence of fluorine atoms necessitates specific handling and disposal pathways that differ significantly from non-halogenated chemical waste.[1][2] Improper disposal can lead to environmental contamination and may require more complex and costly remediation efforts.[2][3]

Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for the (4R) isomer was not located, data for the closely related (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol indicates the following GHS classifications, which should be assumed to apply:

  • Acute Toxicity, Oral (Harmful if swallowed) [4]

  • Skin Irritation (Causes skin irritation) [4]

  • Eye Irritation (Causes serious eye irritation) [4]

  • Specific Target Organ Toxicity, Single Exposure (May cause respiratory irritation) [4]

Causality: This hazard profile dictates the mandatory use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal to prevent accidental exposure. The information typically found in an SDS is crucial for safe handling, storage, and disposal.[5]

Key Pre-Disposal Steps:
  • Consult the Safety Data Sheet (SDS): Always locate and thoroughly review the manufacturer-specific SDS for (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. This document contains definitive information on hazards, handling, and disposal.[3][5]

  • Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated.[6] This is the most effective way to reduce both costs and environmental impact.

  • Review Institutional Protocols: Familiarize yourself with your institution's specific Chemical Hygiene Plan (CHP) and hazardous waste management guidelines.[7][8] These plans provide site-specific procedures and contact information for your Environmental Health & Safety (EHS) office.

Segregation and Container Management: The Cornerstone of Safe Disposal

The most critical step in this process is the strict segregation of halogenated waste from all other waste streams.

Why is Segregation Critical? Halogenated and non-halogenated solvents undergo different disposal treatments.[2] Non-halogenated solvents can often be recycled as fuel additives.[2] In contrast, halogenated solvents must be incinerated under specific conditions to neutralize the halogens and prevent the formation of highly toxic byproducts like dioxins and hydrochloric acid.[2][9] This specialized treatment is significantly more expensive.[2][3] Mixing waste streams leads to the entire volume being treated as halogenated waste, drastically increasing disposal costs and environmental burden.

Step-by-Step Waste Collection Protocol:
  • Select an Appropriate Container:

    • Use a designated, chemically compatible container for "Halogenated Organic Waste."[1] High-density polyethylene (HDPE) or glass containers are typically suitable. Avoid metal containers for any acidic waste.[10]

    • Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw-top cap.[9][11][12] Do not leave funnels in the container opening.[11]

  • Properly Label the Waste Container:

    • Label the container before adding any waste.[9]

    • The label must clearly state:

      • The words "Hazardous Waste." [6][11]

      • The full chemical name: "(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol." Do not use abbreviations or chemical formulas.[9][11]

      • If mixed with other solvents, list all constituents and their approximate percentages.[11]

      • The relevant hazard classifications (e.g., "Toxic," "Irritant").[3][11]

      • The accumulation start date (the date the first drop of waste is added).[13][14]

  • Accumulate Waste Safely:

    • All waste transfer and mixing must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]

    • Keep the waste container closed at all times except when actively adding waste.[6][9][11]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6][11]

    • Ensure the SAA allows for segregation of incompatible waste types (e.g., acids from bases) and utilizes secondary containment to prevent spills.[10][11][12]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the disposal of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Storage & Pickup start Begin Disposal Process for (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol sds Consult Compound-Specific Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe get_container Obtain Designated 'Halogenated Organic Waste' Container ppe->get_container label_container Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date get_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) close_container->store_saa check_full Is Container >90% Full? store_saa->check_full check_full->store_saa No request_pickup Complete & Submit Waste Pickup Request to EHS check_full->request_pickup Yes end Disposal Complete (via EHS) request_pickup->end

Caption: Disposal workflow for (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

Spill Management

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[3] Do not use combustible materials to absorb flammable liquids.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully scoop the absorbent material into a designated waste container.[15]

    • Label the container as "Hazardous Waste" with a clear description of the spilled material and absorbent.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office, following institutional protocols.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteContains fluorine, requiring specific incineration treatment.[1][2]
Container Type Chemically compatible (e.g., HDPE, Glass) with a screw cap.Prevents leaks and chemical degradation of the container.[11][12]
Primary Label "Hazardous Waste"Complies with EPA and OSHA regulations for clear identification.[7][11]
Contents Label Full chemical name(s) and percentages.Ensures safe handling and proper disposal by waste management personnel.[9][11]
Storage Location Designated Satellite Accumulation Area (SAA).Centralizes waste, ensures it is under the control of the generator, and facilitates safe pickup.[6][11]
Pickup Trigger When container is ~90% full.Prevents overfilling and ensures timely removal in compliance with regulations.[11]

This guide provides a comprehensive framework for the safe and compliant disposal of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. By understanding the chemical properties and adhering to these procedural steps, researchers can ensure a safe laboratory environment and responsible chemical stewardship.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois at Urbana-Champaign. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Princeton University Environmental Health and Safety. Laboratory Waste Management Guidelines. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • University of Aveiro. Laboratory Waste Disposal. [Link]

  • Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Vanderbilt University Medical Center. The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. [Link]

  • National Center for Biotechnology Information. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. PubChem Compound Summary. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
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